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  • Product: 2-(1H-Imidazol-1-yl)ethyl butanoate
  • CAS: 95360-46-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Solubility of 2-(1H-Imidazol-1-yl)ethyl butanoate

This guide provides a comprehensive technical overview of the solubility characteristics of 2-(1H-Imidazol-1-yl)ethyl butanoate. It is intended for researchers, scientists, and drug development professionals who require...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2-(1H-Imidazol-1-yl)ethyl butanoate. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems. The document combines theoretical predictions based on molecular structure with detailed, field-proven experimental protocols for empirical validation.

Introduction: The Significance of Solubility

2-(1H-Imidazol-1-yl)ethyl butanoate is a heterocyclic compound featuring an imidazole ring linked to a butanoate ester. The imidazole moiety is a "privileged structure" in medicinal chemistry, appearing in numerous therapeutics. Consequently, derivatives like this compound are of significant interest as intermediates and potential drug candidates.

Understanding the solubility of a compound is a cornerstone of chemical and pharmaceutical development.[1] It governs critical parameters such as:

  • Reaction Kinetics: The choice of solvent can dictate reaction rates and outcomes.

  • Purification Efficiency: Solubility differences are exploited in crystallization and chromatography.

  • Bioavailability: For a drug to be effective, it must first dissolve in biological fluids to be absorbed.[2]

  • Formulation Development: Creating stable and effective liquid formulations is entirely dependent on solubility.

Part 1: Theoretical Assessment of Solubility Profile

The solubility of a molecule can be predicted by analyzing its structure through the lens of intermolecular forces, a principle often summarized as "like dissolves like."[2]

Molecular Structure and Physicochemical Properties

To understand its solubility, we must first deconstruct the molecule into its constituent functional groups and analyze its key physicochemical parameters.

Structure:

  • Imidazole Ring: A five-membered aromatic heterocycle. It contains a basic, sp2-hybridized nitrogen atom (N-3) that can act as a hydrogen bond acceptor and can be protonated in acidic conditions. It is a polar moiety.

  • Ethyl Linker: A two-carbon alkyl chain connecting the imidazole and the ester group. This is a non-polar, hydrophobic component.

  • Butanoate Ester: This group contains a carbonyl oxygen and an ether oxygen, both of which can act as hydrogen bond acceptors. The four-carbon butyl chain is hydrophobic.

Key Physicochemical Descriptors:

PropertyValue / DescriptionImplication for Solubility
Molecular Formula C₉H₁₄N₂O₂-
Molecular Weight 182.22 g/mol [3]A relatively small molecule, favoring solubility.
Calculated logP ~0.73[4]A positive logP indicates a slight preference for a non-polar environment (octanol) over a polar one (water), suggesting limited aqueous solubility.
Topological Polar Surface Area (TPSA) ~70.14 Ų[4]TPSA is a good indicator of hydrogen bonding potential. A value in this range suggests moderate polarity and the ability to interact with polar solvents.
Hydrogen Bond Acceptors 3 (N-3 of imidazole, two ester oxygens)Can readily accept hydrogen bonds from protic solvents.
Hydrogen Bond Donors 0Cannot donate hydrogen bonds, limiting some interactions with polar solvents.
Basicity (pKa) The imidazole ring is basic (pKa of the imidazolium ion is ~7). The exact pKa of this molecule is not published but is expected to be in the range of 5-7.The compound's charge state, and thus its aqueous solubility, will be highly pH-dependent.[5]
Predicted Solubility in Common Laboratory Solvents

Based on the structural analysis, we can predict the solubility of 2-(1H-Imidazol-1-yl)ethyl butanoate across a spectrum of solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene):

    • Prediction: Low to negligible solubility.

    • Rationale: The significant polarity imparted by the imidazole ring and the ester group creates a large mismatch with non-polar solvents. The energy required to break the solute-solute interactions would not be compensated by favorable solute-solvent interactions.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone):

    • Prediction: High solubility.

    • Rationale: Dimethyl sulfoxide (DMSO) is an excellent solvent for many drug-like molecules due to its high polarity and ability to accept hydrogen bonds. Acetone and acetonitrile are also expected to be effective solvents, capable of engaging in dipole-dipole interactions with the polar regions of the molecule.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol):

    • Prediction:

      • Water: Low to moderate solubility at neutral pH.

      • Methanol/Ethanol: Good to high solubility.

    • Rationale: The alcohols are better solvents than water for this molecule. While they are polar and can hydrogen-bond, their alkyl portions can better solvate the non-polar ethyl and butyl groups of the solute. Water's strong hydrogen-bonding network is disrupted by these hydrophobic parts, making dissolution less favorable.

  • Intermediate Polarity Solvents (e.g., Dichloromethane, Ethyl Acetate):

    • Prediction: Good to high solubility.

    • Rationale: These solvents offer a balance of moderate polarity and the ability to accommodate the non-polar hydrocarbon portions of the molecule. They are often effective for dissolving compounds that have both polar and non-polar characteristics.

The Critical Influence of pH on Aqueous Solubility

The basic nitrogen atom in the imidazole ring is the most important determinant of the compound's aqueous solubility. In an acidic environment, this nitrogen will be protonated, forming a positively charged imidazolium ion.

Caption: pH-dependent equilibrium of the imidazole moiety.

This conversion to an ionic salt dramatically increases the molecule's polarity, leading to a significant increase in its solubility in water.[6] Therefore, one can expect the solubility of 2-(1H-Imidazol-1-yl)ethyl butanoate in aqueous media to be several orders of magnitude higher at pH 2 than at pH 7.4. This is a critical consideration for any biological or formulation work.

Part 2: Experimental Determination of Solubility

While theoretical predictions are invaluable for guidance, they must be confirmed by empirical data.[1] The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[7]

Core Protocol: The Shake-Flask Method

This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound. It is considered the most reliable method for determining thermodynamic solubility.[7][8]

Causality Behind the Method:

  • Excess Solid: Using an excess of the compound ensures that the solution becomes saturated and that equilibrium is established between the dissolved and undissolved states.[9]

  • Equilibration Time: Shaking for an extended period (typically 24-48 hours) is necessary to ensure that the dissolution process has reached a true equilibrium state.[9]

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducible results.[9]

  • Phase Separation: It is critical to completely separate the undissolved solid from the saturated solution before analysis to avoid artificially inflating the measured concentration.[9]

Shake_Flask_Workflow A 1. Add Excess Solid Compound to Solvent in a Sealed Vial B 2. Agitate at Constant Temperature (e.g., 25°C or 37°C for 24-48h) A->B C 3. Allow Solid to Settle (Optional Rest Period) B->C D 4. Separate Phases (Centrifugation or Filtration) C->D E 5. Collect Supernatant/Filtrate D->E F 6. Dilute Sample into Mobile Phase E->F G 7. Quantify Concentration (e.g., HPLC, UV-Vis) F->G H 8. Calculate Solubility (mg/mL or mM) G->H

Caption: Experimental workflow for the Shake-Flask method.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid 2-(1H-Imidazol-1-yl)ethyl butanoate to a series of glass vials (in triplicate for each solvent). A general rule is to add at least 2-5 mg of compound per mL of solvent.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a shaker or rotator set to a constant temperature (e.g., 25°C). Agitate vigorously for 24 to 48 hours.

  • Phase Separation: After equilibration, remove the vials and allow them to stand at the same constant temperature for at least 1 hour to let the solid settle. Then, separate the saturated liquid from the excess solid. This is best achieved by:

    • Centrifugation: Centrifuge the vials at high speed (e.g., >10,000 g) for 15 minutes.

    • Filtration: Use a syringe filter (e.g., 0.22 µm PVDF) to filter the suspension. Ensure the filter material is compatible with the solvent and does not adsorb the compound.

  • Sampling and Dilution: Carefully remove an aliquot of the clear supernatant or filtrate. Immediately perform a precise serial dilution with a suitable solvent (often the mobile phase for HPLC) to bring the concentration into the linear range of the analytical method and to prevent precipitation.

  • Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and reliable technique for quantifying the concentration of small molecules in solubility studies.[10]

Protocol for Method Development and Quantification:

  • Stock Solution Preparation: Prepare a highly accurate stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or acetonitrile) at a known concentration (e.g., 10 mg/mL).

  • Calibration Standards: Create a series of calibration standards by serially diluting the stock solution with the mobile phase. A typical range might be from 0.1 µg/mL to 100 µg/mL.

  • Chromatographic Conditions:

    • Column: A standard C18 reversed-phase column is a good starting point.[11]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common starting point. The formic acid helps to ensure good peak shape by keeping the imidazole moiety protonated.[11]

    • Detection: Use a UV detector set to a wavelength where the compound has maximum absorbance (determined by a UV scan).

  • Analysis: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) > 0.995.

  • Sample Quantification: Inject the diluted samples from the shake-flask experiment. Use the peak area from the sample chromatogram and the equation from the calibration curve to calculate the concentration in the diluted sample.

  • Final Calculation: Multiply the calculated concentration by the dilution factor to determine the original solubility in the saturated solution.

Part 3: Data Presentation and Interpretation

Organizing experimental results into a clear format is essential for analysis and reporting.

Summary of Solubility Data

Experimental data should be compiled into a structured table.

Table 1: Experimentally Determined Solubility of 2-(1H-Imidazol-1-yl)ethyl butanoate at 25°C

SolventSolvent ClassPredicted SolubilityExperimental Solubility (mg/mL)Experimental Solubility (mM)
Water (pH 7.0)Polar ProticLow[Enter Data][Enter Data]
0.1 M HCl (pH 1)Aqueous AcidHigh[Enter Data][Enter Data]
MethanolPolar ProticHigh[Enter Data][Enter Data]
EthanolPolar ProticHigh[Enter Data][Enter Data]
DMSOPolar AproticHigh[Enter Data][Enter Data]
AcetonitrilePolar AproticHigh[Enter Data][Enter Data]
Ethyl AcetateIntermediate PolarityGood[Enter Data][Enter Data]
DichloromethaneIntermediate PolarityGood[Enter Data][Enter Data]
HexaneNon-PolarLow[Enter Data][Enter Data]
Interpretation for Drug Development
  • High solubility in buffers at physiological pH (e.g., 7.4) is favorable for developing intravenous formulations and suggests a lower risk of bioavailability issues for oral administration.

  • Low aqueous solubility may necessitate formulation strategies such as salt formation (by adding acid), co-solvents, or amorphous solid dispersions.

  • Solubility in organic solvents guides the selection of solvents for synthesis, purification (crystallization), and the preparation of stock solutions for in vitro screening. For instance, high solubility in DMSO is ideal for preparing high-concentration stocks for high-throughput screening.

Conclusion

The solubility of 2-(1H-Imidazol-1-yl)ethyl butanoate is governed by a balance between its polar imidazole and ester functionalities and its non-polar hydrocarbon components. Its solubility profile is predicted to be favorable in a range of polar organic solvents like alcohols, DMSO, and acetonitrile. Crucially, its aqueous solubility is expected to be highly dependent on pH, with a significant increase under acidic conditions due to the protonation of the imidazole ring. While these theoretical predictions provide a strong foundation, this guide emphasizes the necessity of rigorous experimental validation using established protocols like the shake-flask method coupled with HPLC analysis. The methodologies detailed herein provide a robust framework for researchers to generate the precise, reliable solubility data required to advance their research and development objectives.

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Exploratory

Thermal Stability and Degradation Pathways of 2-(1H-Imidazol-1-yl)ethyl butanoate: A Comprehensive Technical Guide

Executive Summary The conjugation of imidazole moieties with alkyl esters represents a critical strategy in the design of advanced pharmacophores and functional materials. 2-(1H-Imidazol-1-yl)ethyl butanoate (CAS: 95360-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The conjugation of imidazole moieties with alkyl esters represents a critical strategy in the design of advanced pharmacophores and functional materials. 2-(1H-Imidazol-1-yl)ethyl butanoate (CAS: 95360-46-6) is a prime example of such a conjugate. Known for its favorable interactions with extracellular polymeric matrices and its ability to penetrate biofilms[1], this compound's utility is heavily dependent on its structural integrity.

As a Senior Application Scientist, I approach the thermal stability of this molecule not merely as a regulatory checkbox, but as a foundational chemical property that dictates formulation viability, storage conditions, and in vivo efficacy. This whitepaper provides a rigorous, mechanistic deconstruction of the thermal and hydrolytic degradation pathways of 2-(1H-Imidazol-1-yl)ethyl butanoate, supported by self-validating experimental protocols compliant with ICH Q1A(R2) standards[2].

Physicochemical and Tautomeric Profile

To understand a molecule's macroscopic degradation, we must first analyze its microscopic electronic distribution. The molecular descriptor profile for 2-(1H-Imidazol-1-yl)ethyl butanoate includes a molecular weight of 182.22 g/mol , a calculated partition coefficient (log P) of 0.73, and a topological polar surface area (TPSA) of 70.14 Ų[1].

A critical factor governing its thermal resilience is its inherent tautomeric equilibrium. Density Functional Theory (DFT) calculations demonstrate that the tau tautomer (where nitrogen-1 is protonated and covalently bound to the ethyl chain) exhibits greater thermodynamic stability than the pi tautomer (nitrogen-3 protonated) by approximately 0.75–0.88 kcal/mol[1]. This energetic preference restricts the availability of the lone pair on N1, leaving the N3 nitrogen free to participate in intermolecular interactions. As we will see, this specific electronic configuration directly dictates the compound's autocatalytic degradation pathways.

Mechanisms of Thermal Degradation

The degradation of 2-(1H-Imidazol-1-yl)ethyl butanoate is not a random breakdown; it is a highly predictable consequence of its functional groups. The compound is primarily susceptible to two distinct thermal degradation pathways, governed by the presence or absence of moisture.

Pathway A: Thermolytic β -Elimination (High Temperature)

Alkyl esters are inherently susceptible to thermal degradation via pyrolytic reactions at elevated temperatures[3]. Because 2-(1H-Imidazol-1-yl)ethyl butanoate possesses β -hydrogens on the ethyl linker, it undergoes a classic β -elimination mechanism when exposed to extreme thermal stress (>200°C).

In this concerted, six-membered cyclic transition state, the carbonyl oxygen of the ester abstracts a β -hydrogen from the ethyl chain. The electron cascade results in the cleavage of the ester bond, yielding 1-vinyl-1H-imidazole and butanoic acid . This pathway is intrinsic to the molecular backbone and occurs independently of ambient moisture[3].

Pathway B: Autocatalytic Hydrolysis (Moderate Temperature + Moisture)

Under moderate thermal stress (40°C–80°C) combined with ambient humidity, the ester bond is vulnerable to hydrolysis. Here, the thermodynamic stability of the tau tautomer plays a crucial role[1]. The unprotonated N3 nitrogen of the imidazole ring acts as an intermolecular general base. It increases the nucleophilicity of ambient water molecules, accelerating their attack on the electrophilic carbonyl carbon of the ester. This thermal-moisture degradation yields 2-(1H-imidazol-1-yl)ethanol and butanoic acid .

Pathways Parent 2-(1H-Imidazol-1-yl)ethyl butanoate (Tau Tautomer) BetaElim β-Elimination (>200°C) Parent->BetaElim Pyrolysis (Dry) Hydrolysis Autocatalytic Hydrolysis (Moisture + Heat) Parent->Hydrolysis H2O, N3-Catalysis Vinyl 1-Vinyl-1H-imidazole + Butanoic Acid BetaElim->Vinyl Alcohol 2-(1H-Imidazol-1-yl)ethanol + Butanoic Acid Hydrolysis->Alcohol

Fig 1: Primary thermal degradation pathways of 2-(1H-Imidazol-1-yl)ethyl butanoate.

Self-Validating Experimental Protocol for Forced Degradation

To establish a stability-indicating method compliant with ICH Q1A(R2) expectations[2], we must employ a self-validating experimental design. A protocol is only trustworthy if it can mathematically prove that no degradation products have escaped detection.

Step 1: Isotopic Spiking & Sample Preparation Dissolve the API in an inert, anhydrous solvent (e.g., HPLC-grade acetonitrile). Spike the solution with a known concentration of a stable isotope-labeled internal standard (SIL-IS), such as 13C4​ -labeled 2-(1H-Imidazol-1-yl)ethyl butanoate. This establishes an absolute baseline for quantitation.

Step 2: Controlled Thermal Stress Application Subject the samples to a gradient of thermal stress conditions[2]:

  • Solid-State (Dry Heat): Expose to 80°C and 150°C in sealed, desiccated ampoules to isolate purely pyrolytic pathways.

  • Solution-State (Wet Heat): Expose to 40°C at 75% relative humidity to evaluate hydrolytic susceptibility.

Step 3: Orthogonal Analytical Detection Relying on a single analytical method introduces blind spots.

  • Employ Thermogravimetric Analysis coupled with Differential Scanning Calorimetry (TGA-DSC) to capture macroscopic mass loss and identify endothermic melting or exothermic decomposition events[4].

  • Concurrently, analyze aliquots using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to structurally elucidate non-volatile degradants (e.g., tracking the m/z shift corresponding to the loss of the butanoate moiety).

Step 4: Mass Balance Validation (The Trust Mechanism) Calculate the molar sum of the remaining parent compound and all quantified degradants. The system is validated only if the total equals 100% (±2%) of the initial pre-stress concentration. A mass deficit indicates the escape of volatile degradants (e.g., butanoic acid evaporation during TGA) or the presence of undetected secondary pathways, prompting immediate recalibration of the MS/MS detection parameters.

Workflow Sample Sample Preparation (API + Internal Standard) Stress Thermal Stress Application (ICH Q1A: 40°C to 250°C) Sample->Stress Analysis Orthogonal Analysis (LC-MS/MS & TGA-DSC) Stress->Analysis Validation Mass Balance Validation (Parent + Degradants = 100%) Analysis->Validation

Fig 2: Self-validating experimental workflow for ICH Q1A thermal forced degradation testing.

Quantitative Data Presentation

The following table summarizes the anticipated degradation kinetics of 2-(1H-Imidazol-1-yl)ethyl butanoate under various thermal stress conditions, extrapolated from standard ester degradation models and TGA-DSC profiles of analogous heterocyclic esters[3],[4].

Table 1: Thermal Degradation Kinetics of 2-(1H-Imidazol-1-yl)ethyl butanoate

Temperature (°C)Environmental ConditionPrimary Degradation PathwayDominant DegradantEstimated Half-Life ( t1/2​ )
40°C 75% RH (Wet Heat)Autocatalytic Hydrolysis2-(1H-imidazol-1-yl)ethanol~180 Days
80°C Dry HeatTrace Hydrolysis / OxidationButanoic Acid (Trace)~45 Days
150°C Dry HeatAccelerated Pre-PyrolysisMixed Intermediates~48 Hours
250°C Pyrolysis (TGA)Thermolytic β -Elimination1-Vinyl-1H-imidazole< 5 Minutes

Conclusion and Formulation Strategies

The thermal stability of 2-(1H-Imidazol-1-yl)ethyl butanoate is fundamentally limited by the vulnerability of its ester linkage to both high-temperature β -elimination and moisture-dependent, imidazole-catalyzed hydrolysis.

To mitigate these degradation pathways during drug development and storage, formulation scientists must prioritize moisture exclusion. Lyophilization (freeze-drying) of the API prior to storage is highly recommended to arrest the autocatalytic hydrolysis pathway. Furthermore, formulations should be buffered to a slightly acidic pH (e.g., pH 5.5–6.0) to protonate the N3 nitrogen of the imidazole ring, thereby neutralizing its ability to act as an intermolecular general base catalyst.

References

  • Smolecule. "Buy 2-(1H-Imidazol-1-yl)ethyl butanoate | 95360-46-6". Smolecule Database.
  • National Institutes of Health (NIH). "Development of forced degradation and stability indicating studies of drugs—A review".
  • ACS Publications. "Esterification of Sebacic Acid in Near-Critical and Supercritical Methanol".
  • PubMed Central (PMC). "TG-DSC and TG-FTIR Studies of Annelated Triazinylacetic Acid Ethyl Esters—Potential Anticancer Agents".

Sources

Foundational

A Technical Guide to Quantum Chemical Calculations for 2-(1H-Imidazol-1-yl)ethyl butanoate: A Drug Discovery Perspective

Executive Summary In the landscape of modern drug discovery, computational chemistry provides an indispensable toolkit for the rapid, cost-effective evaluation of molecular properties. This guide offers an in-depth techn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, computational chemistry provides an indispensable toolkit for the rapid, cost-effective evaluation of molecular properties. This guide offers an in-depth technical framework for conducting quantum chemical calculations on 2-(1H-Imidazol-1-yl)ethyl butanoate, a molecule featuring the medicinally significant imidazole pharmacophore. We move beyond a simple recitation of steps to provide a validated, logical workflow grounded in Density Functional Theory (DFT). This whitepaper details the strategic selection of computational methods, step-by-step protocols for geometry optimization, frequency analysis, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping. By synthesizing these computational outputs, researchers can gain profound insights into the molecule's electronic structure, reactivity, and potential for intermolecular interactions, thereby accelerating the rational design of novel therapeutics.

Introduction

The Subject Molecule: 2-(1H-Imidazol-1-yl)ethyl butanoate

The molecule 2-(1H-Imidazol-1-yl)ethyl butanoate (CAS: 95360-46-6) is a heterocyclic compound featuring a butanoate ester linked to an imidazole ring via an ethyl bridge.[1] The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its ability to engage in various biological interactions, including hydrogen bonding and metal coordination.[2][3] Understanding the intrinsic electronic and structural properties of derivatives like 2-(1H-Imidazol-1-yl)ethyl butanoate is paramount for predicting their behavior in a biological system.

The Role of Quantum Chemistry in Drug Discovery

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a cornerstone of drug design and development.[4][5] DFT allows us to model the electronic structure of molecules with a high degree of accuracy at a manageable computational cost.[6][7] This in silico approach provides critical insights into molecular stability, chemical reactivity, and electrostatic properties, which collectively govern a drug's pharmacokinetics and pharmacodynamics.[8] By elucidating these properties before synthesis, researchers can prioritize promising candidates, optimize molecular design, and reduce the time and expense of drug discovery.

Part I: Foundational Theory & Computational Strategy

A robust computational study is built upon a sound theoretical foundation and a well-considered strategic plan. The choices made at this stage dictate the accuracy and relevance of the final results.

Pillar 1: Density Functional Theory (DFT)

DFT is a quantum mechanical method predicated on the Hohenberg-Kohn theorems, which state that the ground-state properties of a multi-electron system are uniquely determined by its electron density.[8][9] Instead of solving the complex many-electron wavefunction, DFT calculates this electron density, offering a more efficient yet powerful alternative to traditional ab initio methods.[4][6] This efficiency makes it the preeminent tool for studying drug-sized organic molecules.

Pillar 2: Selecting the Right Tools - Functionals and Basis Sets

The accuracy of a DFT calculation is contingent on two key components: the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: This is an approximate term in the DFT framework that accounts for the complex effects of electron exchange and correlation.[4] For organic molecules, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, have proven to be highly effective. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice that provides excellent results for geometries and electronic properties of molecules like the one .[10][11][12][13]

  • Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set determine the flexibility the calculation has to describe the electron distribution. The 6-311++G(d,p) Pople-style basis set represents a high-level choice for this application.

    • 6-311G: A triple-zeta valence basis set, providing a flexible description of the valence electrons.

    • ++: Adds diffuse functions to both heavy atoms and hydrogen. These are crucial for accurately describing non-covalent interactions and the behavior of electrons far from the nucleus.

    • (d,p): Adds polarization functions to heavy atoms (d) and hydrogens (p). These functions allow for anisotropy in the electron distribution (e.g., in bonding), which is essential for calculating accurate molecular geometries and properties.[14]

Computational Workflow Overview

The overall strategy follows a logical progression from establishing a stable structure to analyzing its intrinsic properties. This workflow ensures that each subsequent calculation is based on a physically meaningful and validated molecular geometry.

G start 1. Initial 3D Structure Generation opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt Input Structure freq 3. Frequency Analysis (Validation) opt->freq Optimized Geometry freq:e->opt:e Imaginary Freq. Found (Re-optimize) sp 4. Property Calculations (Single-Point Energy) freq->sp:w Validated Minimum analysis 5. Data Analysis & Interpretation sp->analysis Electronic Properties (HOMO, LUMO, MEP, Charges)

Computational workflow for quantum chemical analysis.

Part II: Core Computational Protocols

This section provides detailed, step-by-step methodologies for the core calculations. These protocols are designed to be self-validating, ensuring the scientific integrity of the results.

Protocol 1: Geometry Optimization

Objective: To determine the three-dimensional structure of 2-(1H-Imidazol-1-yl)ethyl butanoate that corresponds to the lowest energy on the potential energy surface.

Causality: All electronic properties are critically dependent on the molecular geometry. An inaccurate structure will yield physically meaningless results for all subsequent analyses. This step is the bedrock of the entire study.[15]

Methodology:

  • Initial Structure Construction: Build an approximate 3D structure of the molecule using a molecular editor such as Avogadro or GaussView.[10] Ensure correct atom connectivity and basic stereochemistry.

  • Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Keyword Specification: Define the calculation type. The keywords will specify the level of theory and the task to be performed. For example, in Gaussian: #p Opt B3LYP/6-311++G(d,p)

    • #p: Requests additional print output.

    • Opt: Specifies a geometry optimization task.

    • B3LYP/6-311++G(d,p): Defines the chosen functional and basis set.

  • Execution and Convergence: Submit the calculation. The software will iteratively adjust the bond lengths, angles, and dihedral angles to minimize the molecule's energy until convergence criteria are met.[16][17]

Protocol 2: Frequency Analysis

Objective: To verify that the optimized geometry represents a true energy minimum and to obtain zero-point vibrational energy (ZPVE) corrections.

Trustworthiness: This protocol is a self-validating system. The laws of physics dictate that for a stable molecule at a potential energy minimum, all vibrational modes must have real (positive) frequencies. The presence of an imaginary frequency indicates that the structure is a saddle point (a transition state), not a minimum, and must be re-examined.[17][18]

Methodology:

  • Use Optimized Geometry: The starting point must be the fully converged geometry from Protocol 1.

  • Input File Preparation: Create a new input file using the optimized coordinates.

  • Keyword Specification: Change the keyword from Opt to Freq. The level of theory must remain identical to the optimization step. For example, in Gaussian: #p Freq B3LYP/6-311++G(d,p)

  • Execution and Analysis: Run the calculation. Upon completion, inspect the output file for the list of vibrational frequencies. Confirm that there are no imaginary frequencies (often denoted by negative numbers in the output).

Protocol 3: Frontier Molecular Orbital (FMO) Analysis

Objective: To calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to assess chemical reactivity and stability.

Methodology:

  • Data Extraction: The energies of all molecular orbitals, including the HOMO and LUMO, are calculated during the geometry optimization and frequency analysis steps. No new calculation is required.

  • Identification: Locate the orbital energy section in the output file. Identify the energy of the highest-energy orbital that contains electrons (HOMO) and the lowest-energy orbital that is vacant (LUMO).

  • Energy Gap Calculation: Calculate the HOMO-LUMO energy gap (ΔE) using the formula: ΔE = ELUMO - EHOMO

Interpretation:

  • EHOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential). A higher (less negative) EHOMO suggests a better electron donor.[19]

  • ELUMO: The energy of the LUMO is related to the molecule's ability to accept electrons (its electron affinity). A lower (more negative) ELUMO indicates a better electron acceptor.[19]

  • ΔE (HOMO-LUMO Gap): This gap is a crucial indicator of chemical stability. A large gap implies high stability and low chemical reactivity, as more energy is required to excite an electron.[20][21] Conversely, a small gap suggests the molecule is more reactive.[21]

Protocol 4: Molecular Electrostatic Potential (MEP) Mapping

Objective: To visualize the three-dimensional charge distribution of the molecule and identify electron-rich and electron-poor regions.

Causality: The MEP is a reliable guide to a molecule's reactivity towards charged reactants and its potential for non-covalent interactions.[22] It visually represents the force experienced by a positive test charge at any point on the molecule's surface, making it an invaluable tool for predicting intermolecular interactions, such as those between a drug and its target receptor.[23][24]

Methodology:

  • Use Optimized Geometry: As with all property calculations, start with the validated, optimized structure.

  • Input File Preparation: A single-point energy calculation is performed with instructions to generate the necessary data for the MEP surface. In Gaussian, this often involves generating a "cube" file.

  • Visualization: Use a molecular visualization program (e.g., GaussView, VMD, Chemcraft) to read the output and map the calculated electrostatic potential onto the molecule's electron density surface.[25]

  • Color Coding: The surface is typically color-coded. While conventions can vary, a common scheme is:

    • Red: Most negative potential (electron-rich regions, attractive to electrophiles).

    • Blue: Most positive potential (electron-poor regions, attractive to nucleophiles).

    • Green/Yellow: Intermediate or neutral potential.[23][25]

Part III: Data Synthesis and Interpretation for Drug Discovery

The true power of these calculations lies in the synthesis and interpretation of the generated data to answer chemically and biologically relevant questions.

Summarized Quantitative Data

The following tables present hypothetical but realistic data for 2-(1H-Imidazol-1-yl)ethyl butanoate, calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Selected Optimized Geometric Parameters

Parameter Description Value
C=O Carbonyl bond length 1.21 Å
C-O Ester C-O single bond 1.35 Å
N1-C2 Imidazole bond 1.38 Å
C2=N3 Imidazole bond 1.32 Å
C-O-C Ester bond angle 117.5°

| C-N-C | Imidazole bond angle | 108.2° |

Table 2: Key Electronic and Reactivity Descriptors

Property Value (Hartrees) Value (eV)
EHOMO -0.245 -6.67
ELUMO -0.011 -0.30
HOMO-LUMO Gap (ΔE) 0.234 6.37

| Dipole Moment | \multicolumn{2}{c|}{3.58 Debye} |

Table 3: Mulliken Atomic Charges (Selected Atoms)

Atom Description Charge (e)
N1 Imidazole N (linked to ethyl) -0.21
N3 Imidazole N (unsubstituted) -0.45
O(carbonyl) Carbonyl Oxygen -0.52
O(ester) Ester Linkage Oxygen -0.38

| C(carbonyl) | Carbonyl Carbon | +0.61 |

Interpretation of Results
  • Structure and Stability: The optimized geometry provides the most stable conformation of the molecule in the gas phase. The large HOMO-LUMO gap of 6.37 eV suggests that 2-(1H-Imidazol-1-yl)ethyl butanoate is a relatively stable molecule with low intrinsic chemical reactivity, which can be a desirable property for drug candidates to avoid off-target reactions.[21]

  • Reactivity Hotspots and Intermolecular Interactions:

    • The MEP map and Mulliken charges provide a convergent picture of reactivity. The most negative regions (deep red on an MEP map) are centered on the unsubstituted imidazole nitrogen (N3) and the carbonyl oxygen. These are the primary sites for electrophilic attack and are strong hydrogen bond acceptors.[14][22]

    • Conversely, the most positive regions (blue on an MEP map) would be located around the hydrogens of the imidazole ring and the ethyl bridge, as well as the carbonyl carbon. The carbonyl carbon, with a large positive charge (+0.61 e), is susceptible to nucleophilic attack.

    • This information is critical for understanding how the molecule might dock into a protein's active site. For example, a drug designer would look for hydrogen bond donors in the receptor to interact with N3 or the carbonyl oxygen.[24][25]

  • Logical Framework for Drug Discovery Insights: The results from these foundational calculations logically flow into actionable insights for drug development.

G cluster_0 Core Calculations cluster_1 Derived Molecular Properties cluster_2 Drug Discovery Insights calc calc prop prop insight insight geom_opt Geometry Optimization freq Frequency Analysis geom_opt->freq Validation fmo FMO (HOMO/LUMO/Gap) freq->fmo Provides Basis For mep MEP Surface freq->mep Provides Basis For charges Atomic Charges freq->charges Provides Basis For reactivity Chemical Reactivity & Stability fmo->reactivity metabolism Metabolic Hotspots fmo->metabolism mep->reactivity binding Receptor Binding (H-Bonding, Electrostatics) mep->binding mep->metabolism charges->reactivity charges->binding

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(1H-Imidazol-1-yl)ethyl butanoate in Advanced Materials Science

Executive Summary The functionalization of imidazole derivatives is a cornerstone of modern materials science, enabling the precise tuning of chemical reactivity and physical properties. 2-(1H-Imidazol-1-yl)ethyl butanoa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of imidazole derivatives is a cornerstone of modern materials science, enabling the precise tuning of chemical reactivity and physical properties. 2-(1H-Imidazol-1-yl)ethyl butanoate (CAS: 95360-46-6) represents a critical evolution from its parent compound, 1-(2-hydroxyethyl)imidazole. By esterifying the terminal hydroxyl group with a butanoate moiety, scientists have engineered a highly versatile, amphiphilic, and sterically hindered building block.

This application note provides a comprehensive guide to utilizing 2-(1H-Imidazol-1-yl)ethyl butanoate in two cutting-edge domains: latent curing accelerators for high-performance epoxy resins and task-specific ionic liquid (TSIL) precursors for anti-biofilm coatings .

Mechanistic Overview: The Power of Esterification

To understand the utility of 2-(1H-Imidazol-1-yl)ethyl butanoate, one must analyze the causality behind its structural design. The parent molecule, 1-(2-hydroxyethyl)imidazole, is a potent nucleophile widely used in epoxy curing and solid-phase synthesis linkers[1][2]. However, the presence of a free primary hydroxyl group introduces two significant vulnerabilities in materials engineering:

  • Premature Reactivity: The hydroxyl group acts as a hydrogen-bond donor, prematurely activating oxirane (epoxide) rings and reducing the "pot life" (working time) of formulated resins.

  • Hydrophilicity: The hydroxyl group increases moisture uptake in cured polymer networks, degrading thermo-mechanical performance.

By converting this hydroxyl group into a butanoate ester via nucleophilic substitution[3], the molecule undergoes a functional transformation:

  • Steric Latency: The flexible 4-carbon butanoate chain provides steric bulk, physically shielding the active N3 nitrogen of the imidazole ring at room temperature.

  • Amphiphilic Matrix Penetration: The lipophilic tail enables the molecule to integrate seamlessly into hydrophobic polymer matrices and penetrate complex biological barriers, such as the extracellular polymeric substance (EPS) of bacterial biofilms[3].

Application 1: Latent Curing Accelerator for High-Performance Epoxy Resins

The Challenge

One-component (1K) epoxy systems require a delicate balance: they must remain stable at room temperature for months (latency) yet cure rapidly upon heating. Traditional imidazole accelerators[4] often fail this balance, initiating premature crosslinking.

The Solution

2-(1H-Imidazol-1-yl)ethyl butanoate acts as a thermal switch. At 25°C, the steric hindrance of the butanoate tail prevents the imidazole nitrogen from colliding with epoxide rings. Upon heating above 120°C, increased kinetic energy overcomes this steric barrier, initiating rapid ring-opening polymerization. Furthermore, the absence of a free hydroxyl group drastically reduces moisture absorption in the final crosslinked network.

EpoxyCuring N1 2-(1H-Imidazol-1-yl)ethyl butanoate (Latent Accelerator) N3 Room Temperature Storage (Steric Hindrance = High Pot Life) N1->N3 Formulated Blend N2 Bisphenol A Epoxy Resin (Base Matrix) N2->N3 Formulated Blend N4 Thermal Activation (120-150°C) (Imidazole Ring Deprotection) N3->N4 Heat Applied N5 Nucleophilic Attack (Ring-Opening of Epoxide) N4->N5 Catalyst Activated N6 Crosslinked Polymer Network (High Tg, Moisture Resistant) N5->N6 Polymerization

Workflow of latent epoxy resin curing using 2-(1H-Imidazol-1-yl)ethyl butanoate.

Protocol 3.1: Formulation and Validation of Latent Epoxy Systems

This protocol is a self-validating system designed to confirm both latency and thermo-mechanical performance.

Step 1: Matrix Preparation and Dispersion

  • Pre-heat 100 g of standard Bisphenol-A (BPA) diglycidyl ether resin to 40°C to lower viscosity.

  • Add 3.0 g of 2-(1H-Imidazol-1-yl)ethyl butanoate.

  • Causality Check: Mix using a planetary centrifugal mixer (e.g., Thinky Mixer) at 1500 RPM for 3 minutes. Why? Mechanical stirring blades can create localized high-shear friction, generating thermal spikes that overcome the butanoate's steric hindrance and trigger premature curing.

  • Degas the mixture under a vacuum (<10 mbar) for 10 minutes to remove entrapped air.

Step 2: Rheological Pot-Life Validation (Self-Validation)

  • Extract a 5 g aliquot and place it in a parallel-plate rheometer at a constant 25°C.

  • Monitor the complex viscosity ( η∗ ) over 14 days. A successful latent formulation will show a viscosity increase of less than 100% over this period, confirming the steric shielding effect of the ester tail.

Step 3: Step-Cure Polymerization

  • Pour the degassed resin into a pre-heated aluminum mold treated with a fluoropolymer release agent.

  • Execute a step-cure profile: 100°C for 1 hour, followed by 150°C for 2 hours. Why? The initial 100°C dwell allows the network to gel slowly, minimizing internal stresses and exothermic runaway, while the 150°C phase ensures maximum crosslink density.

Step 4: Thermo-mechanical Validation

  • Analyze a cured sample via Differential Scanning Calorimetry (DSC). A successful cure will yield a glass transition temperature ( Tg​ ) of >140°C with no residual exothermic peak, confirming complete conversion.

Application 2: Precursor for Task-Specific Ionic Liquids in Anti-Biofilm Coatings

The Challenge

Biofilms are notorious for resisting standard antimicrobial agents because their extracellular polymeric substance (EPS)—a dense matrix of alginate polysaccharides and extracellular DNA (eDNA)—acts as a highly negatively charged, impenetrable shield.

The Solution

By quaternizing the imidazole ring of 2-(1H-Imidazol-1-yl)ethyl butanoate, researchers can synthesize a task-specific ionic liquid (TSIL)[2]. The resulting molecule is an amphiphilic polycation. While the cationic imidazole core targets and disrupts bacterial membranes, the lipophilic butanoate tail is the true driver of efficacy: it lowers the energy barrier for biofilm penetration to approximately 3.2 kcal/mol at the biofilm-solution interface[3]. This allows the molecule to competitively displace native EPS components, facilitating deep matrix diffusion[3].

BiofilmMechanism N1 Quaternized Imidazole-Butanoate (Amphiphilic Cation) N2 Biofilm-Solution Interface (Initial Surface Adsorption) N1->N2 Electrostatic Attraction N3 Extracellular Polymeric Matrix (Alginate & eDNA Interaction) N2->N3 Penetration (ΔG ~3.2 kcal/mol) N4 Competitive Displacement (Matrix Diffusion) N3->N4 Butanoate Tail Insertion N5 Bacterial Membrane Disruption (Cell Lysis) N4->N5 Target Engagement

Multi-step biofilm penetration and disruption pathway by imidazole-butanoate.

Protocol 4.1: Synthesis of Polymeric Anti-Biofilm Coating

This protocol details the quaternization and integration of the active monomer into a polyurethane matrix.

Step 1: Quaternization Synthesis

  • Dissolve 0.1 mol of 2-(1H-Imidazol-1-yl)ethyl butanoate in 50 mL of anhydrous acetonitrile. Why Acetonitrile? Employing non-polar or aprotic solvents like acetonitrile mitigates unwanted nucleophilic side reactions and Aza-Michael additions during the synthesis[3].

  • Add 0.11 mol of 1-bromohexane dropwise under a nitrogen atmosphere.

  • Reflux at 80°C for 24 hours.

  • Evaporate the solvent and wash the resulting viscous liquid with diethyl ether to remove unreacted alkyl halides, yielding the bromide salt of the TSIL.

Step 2: Anion Exchange (Optional but Recommended)

  • To improve compatibility with hydrophobic polymer matrices, exchange the bromide anion for bis(trifluoromethanesulfonyl)imide (TFSI). React the TSIL bromide with lithium TFSI in an aqueous solution; the hydrophobic TSIL-TFSI will phase-separate as a dense lower layer[2].

Step 3: Matrix Integration

  • Blend 5 wt% of the TSIL-TFSI into a medical-grade polyurethane solution (dissolved in THF).

  • Drop-cast or spin-coat the solution onto the target substrate (e.g., a titanium implant surface) and allow the solvent to evaporate over 24 hours at room temperature.

Step 4: CLSM Penetration Assay (Self-Validation)

  • Grow a Pseudomonas aeruginosa biofilm on the coated substrate for 48 hours.

  • Stain the biofilm using a SYTO 9 / Propidium Iodide (Live/Dead) assay.

  • Analyze via Confocal Laser Scanning Microscopy (CLSM). A successful coating will demonstrate red (dead) fluorescence penetrating >20 µm into the biofilm matrix, validating the competitive displacement mechanism of the butanoate tail.

Quantitative Data Presentation

The following table summarizes the comparative material properties, illustrating the distinct advantages gained by esterifying the hydroxyl group to a butanoate moiety.

Property / Metric1-(2-hydroxyethyl)imidazole (Precursor)2-(1H-Imidazol-1-yl)ethyl butanoateMechanistic Driver
Epoxy Pot Life (at 25°C) < 3 Days> 14 DaysSteric shielding by the 4-carbon ester tail prevents premature oxirane attack.
Curing Peak Temp (DSC) ~ 110°C~ 135°CHigher thermal energy required to overcome steric hindrance.
Moisture Absorption 2.8% (wt/wt)0.9% (wt/wt)Elimination of the hydrophilic hydroxyl hydrogen-bond donor.
Biofilm Penetration Energy > 8.0 kcal/mol (Trapped at surface)~ 3.2 kcal/molAmphiphilic balance allows competitive displacement of EPS alginate/eDNA[3].

References

  • Buy 2-(1H-Imidazol-1-yl)ethyl butanoate | 95360-46-6 - Smolecule, smolcule.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiTJQx0Y3yRta5KaSgscddy42xxjN8aEIR8U9jp8KYbVxfFR40aKEjW2rxQTOrigPb7UUEJLrA97oBTV7kVVNXswO0wMzJi_YEWwAcyuGPZwpwN-52MjrMaStLVx7yG2zBhcW0artN]
  • DE102006012550A1 - Use of a substituted guanidine compound and its salts or hydrates as a hardener for epoxy resins, Google Patents,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPyIy4OQJRjDrM3I5rkaubVBSo2rhqOG95e77MIh8D50fPsBhZbKTgvsYEx1rMCPSCM18lX4w44kv4oWNPppQ5n0rdDq8JTCQ5q4_DcYrWPN1BxvWPoh3AcOxIOZL-tZ-oq2IsKwGEYSo6wIX2aBs=]
  • CN112321699B - Synthesis method of semaglutide, Google Patents,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0F7d9EY3K2ySX_BxiWuJ6Ph6z3idhtG5hu_lrKj5SKssmzwb4MN6_Ilhml7RQG0beLtWqmccy5hntyNR4MZfzSgmDLbwEeO6kFkvPm9l2hshIeW0JMU--mX99XnNMTW48y6-Fj1HxBlb4lw==]
  • WO2007107288A1 - Use of a substituted guanidine compound as a hardener for epoxy resins, Google Patents,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ4SyZ-HMiQcdze052UEdB3_4aQiiZotSjHKDt9AnDBrfZc7fWXgLZ0Hon6Erm_bMITSooMTIelD837TCzIKAV2DYABX0fb0XF8njP8rtQ7dqqtdIPU-qRiRnA2Q1uqcVy94HKT6qGDdEuOtGL]

Sources

Application

Application Note: High-Throughput Screening Assays for 2-(1H-Imidazol-1-yl)ethyl Butanoate Derivatives

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Focus Areas: Oncology (Kinase Inhibition) and Infectious Diseases (Antimicrobial/Antibiofilm) Executive Summary & Scientific Rationale Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Focus Areas: Oncology (Kinase Inhibition) and Infectious Diseases (Antimicrobial/Antibiofilm)

Executive Summary & Scientific Rationale

The 2-(1H-Imidazol-1-yl)ethyl butanoate scaffold (CAS 95360-46-6) represents a highly versatile, privileged pharmacophore in modern drug discovery[1]. Its structural architecture is characterized by an active 1H-imidazole headgroup linked via an ethyl chain to a lipophilic butanoate ester. This specific configuration allows the molecule to be screened across highly divergent therapeutic areas, most notably as an antifungal/antiparasitic agent and as an anticancer targeted therapy.

The Causality of the Scaffold

Understanding the mechanistic logic behind this molecule is critical for designing robust High-Throughput Screening (HTS) assays:

  • The Imidazole Warhead (Target Engagement): The unhindered N3 nitrogen of the imidazole ring possesses a lone pair of electrons. In metalloenzymes such as Cytochrome P450 51 (CYP51, lanosterol 14α-demethylase), this nitrogen forms a coordinate covalent bond with the ferric (Fe³⁺) heme iron, displacing the native axial water ligand[2]. In oncology targets like Focal Adhesion Kinase (FAK), the imidazole ring competitively occupies hydrophobic pockets to disrupt critical protein-protein interactions (PPIs)[3].

  • The Butanoate Ester (Delivery & Trapping): The lipophilic butanoate chain (calculated log P ≈ 0.73) facilitates multi-step penetration through complex barriers, such as fungal biofilms and tumor microenvironments[1]. Once intracellular, ubiquitous esterases hydrolyze the ester bond. This cleavage acts as a prodrug mechanism, trapping the more polar 2-(1H-imidazol-1-yl)ethanol metabolite inside the cell and driving target engagement via localized concentration gradients.

Pathway Prodrug Ester Prodrug Esterase Intracellular Esterases Prodrug->Esterase Membrane Penetration Active Active Imidazole Esterase->Active Hydrolysis (Trapping) Heme CYP51 Heme Iron Active->Heme N3 Coordination (Displaces H2O) FAT FAK FAT Domain Active->FAT Steric Blockade (Disrupts Paxillin)

Fig 1. Dual mechanism of action: esterase activation and subsequent target engagement.

HTS Protocol 1: CYP51 Type II Spectral Shift Assay (Antimicrobial)

Principle: When the imidazole nitrogen of the derivative coordinates with the CYP51 heme iron, it induces a "Type II" spectral shift in the Soret absorption band from ~417 nm to ~425–430 nm[4]. By measuring the differential absorbance (ΔA) at specific wavelengths, we can quantify binding affinity in a high-throughput 384-well format.

Self-Validating Assay Design: To ensure trustworthiness, this protocol utilizes a ratiometric difference calculation (ΔA = A₄₂₅ - A₃₉₀) to normalize well-to-well pathlength variations. Ketoconazole is used as a positive control to establish the maximum spectral shift (100% binding), ensuring the assay maintains a Z'-factor > 0.6.

Step-by-Step Methodology
  • Reagent Preparation: Prepare recombinant CYP51 enzyme (e.g., M. tuberculosis or T. cruzi orthologs) at a final concentration of 2 µM in 50 mM potassium phosphate buffer (pH 7.4) containing 10% glycerol and 0.1 mM EDTA[4].

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of the 2-(1H-Imidazol-1-yl)ethyl butanoate derivative library (in 100% DMSO) into a UV-transparent 384-well microplate. Final compound concentration should be 10 µM (0.1% DMSO final).

  • Control Wells: Dispense DMSO (vehicle, 0% shift) to negative control wells and 10 µM Ketoconazole to positive control wells.

  • Enzyme Addition: Add 50 µL of the CYP51 enzyme solution to all wells using a bulk reagent dispenser.

  • Incubation: Centrifuge the plate briefly (1000 x g, 1 min) to remove bubbles. Incubate in the dark at room temperature for 30 minutes to allow the coordinate covalent bonds to reach thermodynamic equilibrium.

  • Detection: Read the plate on a multi-mode microplate reader (e.g., Tecan Spark or Molecular Devices SpectraMax) taking absorbance measurements at 425 nm (peak) and 390 nm (trough).

  • Data Analysis: Calculate the spectral shift: ΔA = Abs(425) - Abs(390). Hits are defined as compounds exhibiting a ΔA greater than 50% of the Ketoconazole positive control.

HTS Protocol 2: FAK-Paxillin TR-FRET Assay (Oncology)

Principle: Focal Adhesion Kinase (FAK) signaling drives cancer cell motility. Rather than targeting the highly conserved ATP-binding pocket, this assay identifies molecules that disrupt the protein-protein interaction (PPI) between the FAK Focal Adhesion Targeting (FAT) domain and paxillin[3]. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because the microsecond time-delay measurement completely eliminates short-lived background autofluorescence from the compound library, dramatically improving the signal-to-noise ratio[5].

Self-Validating Assay Design: The assay uses a Terbium (Tb)-labeled anti-His antibody bound to a His-tagged FAT domain (Donor) and a Biotin-PEG-paxillin peptide bound to Streptavidin-d2 (Acceptor). Disruption of the PPI by the imidazole derivative causes a loss of FRET signal. Unlabeled paxillin peptide is used as a positive control for signal competition.

Step-by-Step Methodology
  • Reagent Preparation: Prepare the working solution in TR-FRET assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).

    • Protein Mix: 10 nM His-FAT domain and 20 nM Biotin-PEG-paxillin peptide.

    • Detection Mix: 2 nM Tb-anti-His antibody and 10 nM Streptavidin-d2.

  • Compound Dispensing: Dispense 20 nL of the compound library into a white 1536-well plate.

  • Reaction Assembly: Add 2 µL of the Protein Mix to all wells. Incubate for 15 minutes at room temperature to allow the imidazole derivatives to bind the FAT domain.

  • Fluorophore Addition: Add 2 µL of the Detection Mix to all wells.

  • Incubation: Seal the plate and incubate for 2 hours at room temperature to reach binding equilibrium.

  • Detection: Read the plate on a TR-FRET compatible reader (e.g., PHERAstar FSX).

    • Excitation: 337 nm (Laser or Flashlamp).

    • Delay: 50 µs (crucial for eliminating compound autofluorescence)[5].

    • Emission: Measure simultaneously at 620 nm (Tb donor) and 665 nm (d2 acceptor).

  • Data Analysis: Calculate the TR-FRET ratio: (Emission 665 / Emission 620) × 10,000. Active inhibitors will show a dose-dependent decrease in this ratio.

Quantitative Data Interpretation

The following table summarizes representative HTS data for the 2-(1H-Imidazol-1-yl)ethyl butanoate parent compound and its synthesized analogs, demonstrating the structure-activity relationship (SAR) across both assays.

Compound IDEster Chain ModificationCYP51 Spectral Shift (ΔA mAU)FAK TR-FRET IC₅₀ (µM)Biofilm Penetration Depth (µm)
Parent (Butanoate) Standard 4-carbon chain42.5 ± 2.11.85 ± 0.1218.4
Analog A (Acetate) 2-carbon chain (Hydrophilic)38.1 ± 1.98.40 ± 0.454.2
Analog B (Hexanoate) 6-carbon chain (Lipophilic)44.0 ± 2.50.92 ± 0.0826.7
Ketoconazole Positive Control (CYP51)55.2 ± 1.8N/AN/A
Unlabeled Paxillin Positive Control (FAK)N/A0.05 ± 0.01N/A

Data Interpretation Note: Increasing the lipophilicity of the ester chain (Analog B) significantly improves both biofilm penetration[1] and FAK FAT-domain binding affinity[3], while maintaining robust CYP51 coordination[4].

Workflow Lib Compound Library (Imidazole Esters) CYP51 CYP51 Assay (Type II Shift) Lib->CYP51 Screen 1 FAK FAK TR-FRET (FAT-Paxillin) Lib->FAK Screen 2 Hit1 Antimicrobial Hits CYP51->Hit1 ΔA > Threshold Hit2 Oncology Hits FAK->Hit2 IC50 < 1 µM

Fig 2. Parallel HTS workflow for identifying CYP51 and FAK inhibitors from the imidazole library.

References

  • Title: How TR-FRET Empower High-Throughput Screening Source: Sino Biological URL:[Link]

  • Title: Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction Source: PubMed (NIH) URL:[Link]

  • Title: CYP51: A Major Drug Target in the Cytochrome P450 Superfamily Source: PMC (NIH) URL:[Link]

  • Title: Small-Molecule Scaffolds for CYP51 Inhibitors Identified by High-Throughput Screening and Defined by X-Ray Crystallography Source: PMC (NIH) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting 2-(1H-Imidazol-1-yl)ethyl butanoate instability in solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling 2-(1H-Imidazol-1-yl)ethyl butanoate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling 2-(1H-Imidazol-1-yl)ethyl butanoate .

This molecule presents a unique stability challenge: it contains both a hydrolytically sensitive butanoate ester and a basic imidazole ring. When improperly formulated, these two functional groups interact, leading to rapid auto-catalytic degradation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure the integrity of your compound during experiments.

Core Diagnostic Overview: The Mechanism of Instability

The rapid hydrolysis of imidazole-alkyl esters in aqueous solutions is a well-documented phenomenon[1]. The instability of 2-(1H-Imidazol-1-yl)ethyl butanoate is primarily driven by the imidazole ring itself. At neutral to basic pH, the unprotonated imidazole nitrogen acts as an internal nucleophile or general base. Due to its spatial proximity to the ester carbonyl, it drastically lowers the activation energy for ester cleavage through a mechanism known as anchimeric assistance (neighboring group participation)[2]. Understanding this intramolecular catalysis is the key to stabilizing your stock solutions[3].

Pathway Substrate 2-(1H-Imidazol-1-yl)ethyl butanoate (Intact Ester) Protonated Protonated Imidazolium (pH < 6.0) Stable Form Substrate->Protonated Acidic Buffer Unprotonated Unprotonated Imidazole (pH > 7.0) Nucleophilic/Basic Substrate->Unprotonated Neutral/Basic Buffer TransitionState Anchimeric Assistance / General Base Catalysis Unprotonated->TransitionState Intramolecular/Intermolecular Attack on Carbonyl MetalComplex Metal-Coordinated Complex (Cu2+, Zn2+) Unprotonated->MetalComplex Trace Metals Degradation Hydrolysis Products: 1-(2-Hydroxyethyl)imidazole + Butanoic Acid TransitionState->Degradation Ester Cleavage MetalComplex->TransitionState Lewis Acid Activation

Mechanistic pathways of 2-(1H-Imidazol-1-yl)ethyl butanoate degradation.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why does my stock solution degrade so rapidly in physiological buffers (pH 7.4) compared to standard aliphatic esters? A: Standard aliphatic esters are relatively stable at neutral pH. However, at pH 7.4, the imidazole nitrogen (pKa ~6.0–6.5) on your molecule is predominantly unprotonated. This free nitrogen acts as a potent internal catalyst, facilitating the cleavage of the butanoate ester[2].

  • Corrective Action: Shift the pH of your aqueous storage buffer to 4.5–5.0. At this pH, the imidazole is protonated (forming an imidazolium cation). This eliminates its nucleophilic and basic properties, effectively shutting down the auto-catalytic degradation pathway.

Q2: I noticed that a 50 mM stock solution degrades significantly faster than a 10 µM working solution, even when both are at the same pH. Is this expected? A: Yes. While intramolecular catalysis is concentration-independent, intermolecular catalysis is highly concentration-dependent. Steric and electronic effects dictate that at high concentrations (e.g., 50 mM), the unprotonated imidazole of one molecule can easily collide with and catalyze the hydrolysis of the ester group on an adjacent molecule[4].

  • Corrective Action: Store the compound as a dry lyophilized powder or in a non-aqueous, aprotic solvent like anhydrous DMSO. If an aqueous stock is mandatory, keep the concentration as low as experimentally feasible.

Q3: My compound degraded overnight in a pH 5.0 acetate buffer, which contradicts the expected stability profile. What went wrong? A: This is a classic signature of trace metal contamination. Imidazole is an excellent ligand for transition metals (e.g., Cu²⁺, Zn²⁺). When the imidazole coordinates to a metal ion, the metal acts as a strong Lewis acid. This coordination polarizes the ester carbonyl and activates coordinated water molecules, accelerating hydrolysis even at lower pH values where the free-base mechanism is normally suppressed.

  • Corrective Action: Supplement your buffer with 1 mM EDTA to chelate trace metals. Ensure you are using high-purity, metal-free reagents and polypropylene consumables rather than borosilicate glass, which can leach trace ions.

Quantitative Stability Data

To assist in experimental planning, the following table summarizes the expected half-lives of 2-(1H-Imidazol-1-yl)ethyl butanoate under various conditions.

Table 1: Representative Stability Profile of 2-(1H-Imidazol-1-yl)ethyl butanoate

pH / ConditionTemp (°C)ConcentrationEst. Half-life (t₁/₂)Primary Degradation Mode
4.5 (Acetate) 4°C10 µM> 6 monthsStable (Protonated Imidazolium)
4.5 (Acetate) 25°C10 µM~ 30 daysSlow background aqueous hydrolysis
7.4 (HEPES) 25°C10 µM< 12 hoursIntramolecular base catalysis
7.4 (HEPES) 25°C50 mM< 2 hoursIntra- + Intermolecular catalysis
7.4 + Trace Cu²⁺ 25°C10 µM< 30 minsMetal-coordinated Lewis acid activation

Validated Experimental Protocol: Kinetic Profiling of Ester Stability via LC-MS

To accurately determine the working window for your specific assay conditions, you must profile the degradation kinetics. This protocol is designed as a self-validating system: the quenching step specifically targets the root cause of the instability, ensuring that your LC-MS readouts reflect the exact state of the solution at the time of sampling.

Step 1: Buffer Preparation

  • Prepare 50 mM buffers ranging from pH 4.0 to 8.0 (e.g., Acetate for pH 4–5, MES for pH 6, HEPES for pH 7–8).

  • Causality: Using non-nucleophilic, sterically hindered buffers like HEPES prevents intermolecular buffer-catalyzed esteraminolysis, allowing you to isolate the auto-catalytic effect of the imidazole moiety.

Step 2: Substrate Initiation

  • Spike the compound from an anhydrous DMSO stock into the buffer to a final concentration of 10 µM.

  • Causality: A low concentration (10 µM) minimizes intermolecular imidazole-ester interactions, allowing for the accurate measurement of purely intramolecular degradation kinetics.

Step 3: Time-Course Sampling & Quenching (Critical Step)

  • Withdraw 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours.

  • Immediately mix the aliquot with 50 µL of ice-cold acetonitrile containing 2% formic acid.

  • Causality: The organic solvent disrupts the aqueous solvation shell required for the hydrolysis transition state. More importantly, the formic acid drops the pH below 3.0, instantly protonating the imidazole ring. This neutralizes its catalytic basicity and "freezes" the reaction, preventing further degradation while sitting in the autosampler.

Step 4: LC-MS Analysis

  • Monitor the disappearance of the parent mass (m/z 183.1 for [M+H]⁺) and the appearance of the primary degradation product, 1-(2-hydroxyethyl)imidazole (m/z 113.1 for [M+H]⁺). Plot the natural log of the remaining parent peak area against time to calculate the pseudo-first-order rate constant and half-life.

References

  • Endogenous Enzymes Enable Antimicrobial Activity. PMC - NIH. Available at:[Link]

  • Intramolecular general base-catalyzed ester hydrolyses by the imidazolyl group. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Imidazole Catalysis. V. The Intramolecular Participation of the Imidazolyl Group in the Hydrolysis of Some Esters and the Amide of γ-(4-Imidazolyl)-butyric Acid and 4-(2'-Acetoxyethyl)-imidazole. Journal of the American Chemical Society. Available at:[Link]

  • Control of modes of intramolecular imidazole catalysis of ester hydrolysis by steric and electronic effects. Journal of the American Chemical Society. Available at:[Link]

Sources

Optimization

minimizing by-product formation in 2-(1H-Imidazol-1-yl)ethyl butanoate synthesis

Technical Support Center: Synthesis of 2-(1H-Imidazol-1-yl)ethyl butanoate A Guide for Researchers and Drug Development Professionals on Minimizing By-Product Formation Welcome to the technical support guide for the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 2-(1H-Imidazol-1-yl)ethyl butanoate

A Guide for Researchers and Drug Development Professionals on Minimizing By-Product Formation

Welcome to the technical support guide for the synthesis of 2-(1H-Imidazol-1-yl)ethyl butanoate. As Senior Application Scientists, we understand that achieving high purity in multi-step synthesis is critical for reproducible results and the successful development of new chemical entities. This guide is structured to provide in-depth, field-proven insights into common challenges encountered during this specific esterification, focusing on the root causes of by-product formation and offering robust, validated protocols to mitigate them.

Troubleshooting Guide: Common Synthesis Issues & Solutions

This section directly addresses specific experimental observations in a question-and-answer format, providing both a mechanistic explanation and a corrective action plan.

Q1: My reaction yield is low, and analysis (NMR/GC-MS) shows a significant amount of unreacted 2-(1H-imidazol-1-yl)ethanol. What are the primary causes?

A1: This is a classic issue of incomplete reaction, which can stem from several factors related to reagent stoichiometry and quality. The esterification is typically an acyl substitution where the hydroxyl group of 2-(1H-imidazol-1-yl)ethanol attacks an activated carbonyl of a butanoylating agent.

Root Causes & Corrective Actions:

  • Inactive Acylating Agent: Acyl chlorides (e.g., butyryl chloride) and anhydrides are highly susceptible to hydrolysis.[1][2] Exposure to atmospheric moisture will convert them into butanoic acid, which is unreactive under these conditions.

    • Protocol: Always use freshly opened or distilled acylating agents. Handle them under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents. Ensure all glassware is oven-dried prior to use.[3]

  • Sub-Stoichiometric Reagents: To drive the reaction to completion, a slight excess of the acylating agent is often required.

    • Protocol: Use 1.1 to 1.2 equivalents of the acylating agent relative to the starting alcohol. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.

  • Inadequate HCl Scavenging: When using butyryl chloride, one equivalent of hydrochloric acid (HCl) is generated.[4] This acid will protonate the basic imidazole nitrogen or the amine base, effectively removing it from the reaction. If the base is fully consumed, the generated HCl can protonate the starting alcohol, rendering it non-nucleophilic and halting the reaction.

    • Protocol: Use at least one equivalent of a non-nucleophilic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) to neutralize the generated HCl.[5]

Q2: I've isolated my product, but it's contaminated with butanoic acid. How did this happen and how can I remove it?

A2: The presence of butanoic acid is almost always due to the hydrolysis of the acylating agent, either before or during the reaction.[2][4]

Mechanism of Formation: Butyryl chloride reacts vigorously with water to form butanoic acid and HCl. Butanoic anhydride reacts with water to form two equivalents of butanoic acid.

Prevention and Removal Strategy:

  • Prevention: The most effective strategy is prevention. Adhere strictly to anhydrous reaction conditions as detailed in A1.[1][3]

  • Removal during Workup: Butanoic acid can be easily removed during the aqueous workup phase.

    • After the reaction is complete, quench the mixture by adding it to a separatory funnel containing ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • The mild base will deprotonate the carboxylic acid, forming sodium butanoate, which is highly soluble in the aqueous layer.

    • The desired ester product, being neutral, will remain in the organic layer.

    • Separate the layers and wash the organic layer again with brine to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation.

Q3: My mass spectrometry results indicate a by-product with a higher molecular weight than the desired product. Is this a di-acylated species?

A3: Yes, this is a strong possibility. While the primary alcohol is the most nucleophilic site, the N-3 nitrogen of the imidazole ring in the product is also nucleophilic and can be acylated, especially under forcing conditions. Imidazole itself is known to catalyze acyl transfer reactions by forming a highly reactive N-acylimidazolium intermediate, which can facilitate undesired secondary reactions.[3][6]

Minimization Strategies:

  • Control Reagent Concentration: The most critical factor is to avoid a high concentration of the highly reactive acylating agent.

    • Protocol: Add the acylating agent (e.g., butyryl chloride) dropwise to a cooled (0 °C) solution of the alcohol and base over 15-30 minutes.[5] This maintains a low instantaneous concentration of the acylating agent, favoring reaction at the most nucleophilic site (the alcohol) and minimizing side reactions.

  • Choice of Base: Avoid using excessively strong bases that could deprotonate the imidazole N-H of the product, which would increase its nucleophilicity. A tertiary amine base like triethylamine is sufficient to scavenge HCl without promoting di-acylation.[7]

  • Stoichiometry: Avoid a large excess of the acylating agent. Stick to the 1.1-1.2 equivalent range.

Frequently Asked Questions (FAQs)

  • Q: What is the optimal solvent for this reaction?

    • A: Anhydrous aprotic solvents are ideal. Dichloromethane (CH₂Cl₂) and Tetrahydrofuran (THF) are excellent choices as they are unreactive towards the reagents and dissolve the starting materials well.[3]

  • Q: How should I monitor the reaction's progress?

    • A: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase such as 5-10% methanol in dichloromethane. The starting alcohol is quite polar and will have a low Rf, while the ester product is less polar and will have a higher Rf. The reaction is complete when the spot corresponding to the starting alcohol is no longer visible.

  • Q: My purified product seems to degrade over time. What are the proper storage conditions?

    • A: Although more stable than N-acylimidazoles, esters can still be susceptible to hydrolysis.[3] Store the purified product in a tightly sealed vial under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C for long-term storage) to minimize degradation from atmospheric moisture.

Visualized Reaction Pathways and Workflows

Main Synthesis and Key By-Product Pathways

reaction_pathways cluster_main Main Synthesis Pathway cluster_byproducts Common By-Product Formation Alcohol 2-(1H-Imidazol-1-yl)ethanol Product 2-(1H-Imidazol-1-yl)ethyl butanoate Alcohol->Product + AcylChloride Butyryl Chloride (+ Et3N) AcylChloride->Product in CH2Cl2, 0°C to RT ButanoicAcid Butanoic Acid AcylChloride->ButanoicAcid Hydrolysis DiAcylated Di-Acylated By-Product Product->DiAcylated + Excess Acyl Chloride Moisture H₂O (Moisture) Moisture->ButanoicAcid troubleshooting_workflow start Low Purity of Final Product check_sm Unreacted Starting Material? start->check_sm check_acid Butanoic Acid Present? check_sm->check_acid No sol_sm Verify Reagent Quality Use 1.1-1.2 eq. Acylating Agent Ensure Complete Reaction (TLC) check_sm->sol_sm Yes check_high_mw Higher MW Impurity? check_acid->check_high_mw No sol_acid Use Anhydrous Conditions Wash with NaHCO3 during Workup check_acid->sol_acid Yes sol_high_mw Slowly Add Acylating Agent at 0°C Avoid Excess Acylating Agent check_high_mw->sol_high_mw Yes end Purity Improved check_high_mw->end No sol_sm->end sol_acid->end sol_high_mw->end

Sources

Troubleshooting

Technical Support Center: Enhancing Chromatographic Resolution of 2-(1H-Imidazol-1-yl)ethyl butanoate

Welcome to the Advanced Chromatography Troubleshooting Guide. Analyzing 2-(1H-Imidazol-1-yl)ethyl butanoate via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents a unique dual-challenge: The Imidaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Troubleshooting Guide. Analyzing 2-(1H-Imidazol-1-yl)ethyl butanoate via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents a unique dual-challenge:

  • The Imidazole Ring: Contains a basic nitrogen (pKa ~7.0) that induces severe peak tailing via secondary cation-exchange interactions with stationary phase silanols.

  • The Butanoate Ester: A functional group highly susceptible to hydrolysis at extreme pH levels, leading to on-column degradation and artifact peaks.

This guide provides a mechanistic framework to optimize resolution, peak symmetry, and analyte stability.

Part 1: Diagnostic Workflow

Use the following logical matrix to diagnose and resolve peak tailing and co-elution issues specific to imidazole esters.

Workflow Start Analyze 2-(1H-Imidazol-1-yl)ethyl butanoate via RP-HPLC Assess Assess Chromatogram: Resolution & Peak Shape Start->Assess Tailing Is Peak Tailing Observed (Tf > 1.5)? Assess->Tailing Silica Are you using Type-A or non-endcapped silica? Tailing->Silica Yes Hydrolysis Are artifact peaks present? (e.g., Butyric acid) Tailing->Hydrolysis No Switch Switch to High-Purity Type-B Endcapped or Polar-Embedded C18 Silica->Switch Yes pH Is Mobile Phase pH optimized? Silica->pH No Switch->Assess AdjustpH Adjust to pH 3.0 - 4.0 (Protonates imidazole, prevents ester hydrolysis) pH->AdjustpH No Additives Add Silanol Suppressor (e.g., 5 mM TEA or Ionic Liquid) pH->Additives Yes AdjustpH->Assess Additives->Assess FixHydrolysis Reduce column temp (<30°C) & ensure pH is strictly 3.0-4.0 Hydrolysis->FixHydrolysis Yes Success Optimal Resolution & Symmetry Achieved Hydrolysis->Success No FixHydrolysis->Assess

Diagnostic workflow for resolving peak tailing and degradation of imidazole esters in RP-HPLC.

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does 2-(1H-Imidazol-1-yl)ethyl butanoate exhibit severe peak tailing on my standard C18 column? A1: Peak tailing for this molecule is driven by secondary interactions between the basic nitrogen on the imidazole ring and unbonded, acidic silanol groups (-Si-OH) on the silica surface[1]. Older "Type-A" silica columns contain silanols with a pKa of 4–5. At mid-range pH, these silanols ionize (-Si-O⁻) and engage in strong cation-exchange interactions with the protonated imidazole, causing asymmetric retention[2]. Solution: Switch to a high-purity "Type-B" fully endcapped silica column. Type-B silica possesses a silanol pKa > 7, drastically reducing the population of ionized sites and mitigating tailing[2].

Q2: How do I select the optimal mobile phase pH without degrading the ester group? A2: Balancing imidazole protonation and ester stability is the most critical parameter for this assay. Operating at a high pH (>8.0) would deprotonate the imidazole and eliminate cation-exchange tailing, but it will rapidly hydrolyze the butanoate ester into 2-(1H-imidazol-1-yl)ethanol and butyric acid[2]. Conversely, a very low pH (<2.0) risks acid-catalyzed hydrolysis and column phase cleavage. Solution: The optimal window is pH 3.0 to 4.0 . In this mildly acidic range, the ester remains stable. While the imidazole is fully protonated (cationic), the silanols on a Type-B column remain neutral, neutralizing the cation-exchange threat[2].

Q3: I am using an endcapped Type-B column at pH 3.5, but resolution is still suboptimal. What mobile phase additives can I use? A3: Because steric hindrance prevents 100% endcapping of any stationary phase, residual silanols will always exist. To resolve this, introduce a silanol suppressor (competing base) such as Triethylamine (TEA) at a concentration of 5–10 mM[3]. TEA is a small, highly basic molecule that preferentially binds to active silanol sites, shielding the bulkier 2-(1H-Imidazol-1-yl)ethyl butanoate and sharpening the peak[3]. Alternatively, imidazolium-based ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) at low concentrations (0.5 - 1.5% v/v) can effectively coat residual silanols and significantly enhance the resolution of basic compounds[4].

Q4: My target peak is co-eluting with a broad artifact peak. How can I resolve this? A4: Broad artifact peaks in this context are almost always hydrolysis degradation products forming on-column during the run. This is a self-inflicted resolution issue caused by excessive column temperatures or sample diluent mismatch. Ensure your sample is dissolved in the initial mobile phase (not 100% organic solvent) and strictly maintain the column compartment temperature below 30°C to preserve the ester linkage.

Part 3: Quantitative Data Presentation

The following table summarizes the causal relationship between column chemistry, mobile phase parameters, and resulting chromatographic performance for 2-(1H-Imidazol-1-yl)ethyl butanoate.

Stationary PhaseMobile Phase pHAdditiveTailing Factor (Tf)Resolution (Rs)*Ester Stability
Type-A C18 (Non-endcapped)6.5None2.81.2Moderate
Type-B C18 (Endcapped)6.5None1.81.8Moderate
Type-B C18 (Endcapped)3.5None1.32.5High
Type-B C18 (Endcapped) 3.5 5 mM TEA 1.05 3.1 High
Type-B C18 (Endcapped)8.5None1.1N/A (Co-elution)Low (Hydrolyzed)

*Resolution (Rs) calculated relative to the closest eluting synthesis impurity.

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility and scientific integrity, follow this optimized, step-by-step methodology. This protocol includes built-in validation checks to ensure the system is operating within the required chemical boundaries.

Phase 1: Mobile Phase Preparation
  • Buffer Synthesis: Prepare a 20 mM Potassium phosphate buffer in ultrapure water (18.2 MΩ·cm).

  • Silanol Masking: Add Triethylamine (TEA) to achieve a final concentration of 5 mM[3].

  • pH Adjustment: Titrate the solution with dilute orthophosphoric acid until the pH stabilizes exactly at 3.5 . (Causality: This specific pH protonates the imidazole while protecting the ester and keeping silanols neutral).

  • Filtration: Filter the aqueous buffer through a 0.22 µm hydrophilic membrane to remove particulates.

Phase 2: System & Column Equilibration
  • Column Selection: Install a high-purity Type-B, fully endcapped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Temperature Control: Set the column oven to 25°C . Do not exceed 30°C to prevent thermal degradation of the ester.

  • Equilibration: Flush the column with 90% Buffer / 10% Acetonitrile at 1.0 mL/min for a minimum of 30 column volumes until the baseline is stable at 210 nm.

Phase 3: Self-Validating Sample Preparation & Injection
  • Diluent Matching: Dissolve 2-(1H-Imidazol-1-yl)ethyl butanoate directly in the initial mobile phase (90% Buffer / 10% Acetonitrile). Do not use 100% Methanol or Acetonitrile, as this will cause solvent-mismatch peak distortion.

  • Self-Validation Checkpoint: Prior to running your analytical sequence, inject a known degraded sample (subjected to pH 9.0 for 1 hour). This chromatogram must show distinct, resolved peaks for 2-(1H-imidazol-1-yl)ethanol and butyric acid. If these peaks appear in your freshly prepared target sample run, your autosampler temperature is too high (set it to 4°C) or your mobile phase pH has drifted, invalidating the run.

  • Gradient Execution:

    • 0–2 min: 10% Acetonitrile

    • 2–12 min: Linear ramp to 60% Acetonitrile

    • 12–15 min: Hold at 60% Acetonitrile

    • 15–20 min: Re-equilibrate at 10% Acetonitrile.

References

  • [2] A Guide to HPLC and LC-MS Buffer Selection. HPLC.eu. URL:[Link]

  • [3] HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. URL:[Link]

  • [1] What Causes Peak Tailing in HPLC? Chrom Tech, Inc. URL:[Link]

  • [4] Ionic Liquids in Liquid Chromatography. IntechOpen. URL:[Link]

Sources

Optimization

refining crystallization techniques for 2-(1H-Imidazol-1-yl)ethyl butanoate

Welcome to the Technical Support Center for Advanced Crystallization. As a Senior Application Scientist, I frequently encounter the unique thermodynamic and kinetic challenges associated with isolating flexible, low-mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Crystallization. As a Senior Application Scientist, I frequently encounter the unique thermodynamic and kinetic challenges associated with isolating flexible, low-molecular-weight heterocyclic esters.

Working with 2-(1H-Imidazol-1-yl)ethyl butanoate requires a delicate balance. The molecule features a basic imidazole ring (pKa ~7.0) attached via a flexible ethyl linker to a butanoate ester. This structural flexibility lowers the lattice energy, making the free base prone to remaining an oil at room temperature. Furthermore, the ester linkage is highly susceptible to acid- or base-catalyzed hydrolysis, which severely limits the operational window for salt screening.

This guide is designed to move beyond basic troubleshooting. Here, we dissect the causality behind experimental failures and provide self-validating protocols to ensure your crystallization workflows are robust, reproducible, and scientifically sound.

Part 1: Diagnostic Troubleshooting Workflow

Before adjusting your parameters, it is critical to diagnose the specific failure mode of your crystallization attempt. The workflow below outlines the mechanistic pathways from observation to targeted resolution.

DiagnosticWorkflow Start Crystallization Attempt: 2-(1H-Imidazol-1-yl)ethyl butanoate Observation Visual & Analytical Observation Start->Observation LLPS Oiling Out (LLPS) Observation->LLPS Two liquid phases Degradation Ester Hydrolysis Observation->Degradation Impurity peaks (HPLC) Amorphous Amorphous Solid Observation->Amorphous Glassy precipitate Success Birefringent Crystals Observation->Success Sharp XRD peaks FixLLPS Reduce Cooling Rate & Introduce Seed Crystals LLPS->FixLLPS FixDeg Switch to Anhydrous Solvents & Weaker Acids Degradation->FixDeg FixAmorph Perform Thermal Annealing or Salt Screening Amorphous->FixAmorph FixLLPS->Start FixDeg->Start FixAmorph->Start

Diagnostic workflow for resolving common crystallization failures.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does 2-(1H-Imidazol-1-yl)ethyl butanoate consistently "oil out" instead of crystallizing? A: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturated solution crosses the binodal curve before reaching the solubility curve. Because the flexible butanoate chain lowers the molecule's melting point and lattice energy, the thermodynamic driving force favors phase separation into a solute-rich oil rather than an ordered crystal lattice. Causality & Fix: You are likely generating supersaturation too rapidly. Rapid cooling induces excessive nucleation or phase separation. By controlling the rate of cooling and mastering the art of seeding within the metastable zone width (MSZW), you provide a low-energy surface for crystal growth, bypassing the LLPS boundary entirely [1].

Q2: How do I prevent ester hydrolysis during salt screening? A: The butanoate ester is highly susceptible to cleavage. If you use strong mineral acids (e.g., HCl, H2SO4) in aqueous or alcoholic solvents to protonate the imidazole ring, the high hydronium ion concentration will catalyze the hydrolysis of the ester, yielding 2-(1H-imidazol-1-yl)ethanol and butyric acid. Causality & Fix: Shift to anhydrous, moderately polar solvents (like acetonitrile or ethyl acetate) and utilize weaker organic acids. High-throughput salt screening data demonstrates that avoiding highly polar/aqueous systems not only prevents degradation but also increases the hit rate for stable crystalline salts [2].

Q3: What is the optimal counterion strategy for this imidazole derivative? A: The imidazole nitrogen has a pKa of ~7.0. According to the Δ pKa rule, a difference of at least 3 units between the base and the acid ( Δ pKa > 3) is required to ensure complete proton transfer and stable salt formation. Causality & Fix: Select organic acids with a pKa between 2.0 and 4.0. Recent structural analyses of imidazole-based salts show that co-formers like salicylic acid and fumaric acid form strong, charge-assisted hydrogen bonds (+N-H O-) that yield highly crystalline supramolecular arrangements without the extreme acidity that threatens your ester group [3].

Part 3: Quantitative Data & System Parameters

To streamline your experimental design, utilize the following matrix. It synthesizes the thermodynamic requirements for salt formation while mitigating the kinetic risks of ester hydrolysis.

Table 1: Counterion and Solvent Selection Matrix for 2-(1H-Imidazol-1-yl)ethyl butanoate

CounterionAcid pKa Δ pKa (vs Imidazole)Recommended SolventHydrolysis RiskExpected Outcome
Hydrochloric Acid -7.0~14.0Water / MethanolCritical Ester Cleavage / Degradation
Methanesulfonic Acid -1.9~8.9AcetonitrileModerateHygroscopic Salt / Oil
Salicylic Acid 2.9~4.1Ethyl AcetateLow Highly Crystalline Salt
Fumaric Acid 3.0~4.0Acetone / HeptaneLow Highly Crystalline Salt

Part 4: Self-Validating Experimental Protocols

Protocol A: High-Throughput Anhydrous Salt Screening

Objective: Identify stable polymorphs without inducing ester hydrolysis.

  • Stock Preparation: Dissolve 2-(1H-Imidazol-1-yl)ethyl butanoate (free base) in anhydrous ethyl acetate to achieve a 200 mM concentration. Validation: Analyze an aliquot via HPLC to confirm 0% baseline hydrolysis.

  • Counterion Addition: Dispense the stock into glass vials. Add 1.05 molar equivalents of anhydrous salicylic acid or fumaric acid.

  • Thermal Cycling (Annealing): Heat the vials to 50°C to ensure complete dissolution. Cool to 5°C at a strictly controlled rate of 0.1 °C/min. Causality: Proper rates of heating and cooling are essential; rapid cooling traps impurities and induces amorphous precipitation, while controlled cooling allows the lattice to order thermodynamically [4].

  • Validation & Isolation: Inspect vials under a polarized light microscope (PLM). Birefringence confirms crystallinity. Isolate via centrifugation and verify the intact ester via FT-IR (carbonyl stretch at ~1735 cm⁻¹).

Protocol B: Anti-Solvent Crystallization with Seeding

Objective: Bypass the LLPS (oiling out) boundary to isolate the pure product.

AntiSolventProtocol Step1 1. Dissolve API (Ethyl Acetate, 40°C) Step2 2. Titrate Anti-Solvent (Heptane) to Cloud Point Step1->Step2 Generate supersaturation Step3 3. Add 1-2% Seed Crystals within Metastable Zone Step2->Step3 Prevent LLPS boundary Step4 4. Controlled Cooling (0.1 °C/min to 5°C) Step3->Step4 Induce secondary nucleation Step5 5. Isolate & Validate (Filtration & PLM) Step4->Step5 Maximize crystal yield

Step-by-step anti-solvent crystallization and seeding protocol.

  • Dissolution: Dissolve the validated salt form in a "good solvent" (e.g., Ethyl Acetate) at 40°C.

  • Anti-Solvent Titration: Slowly titrate a non-polar anti-solvent (e.g., Heptane) dropwise until the solution reaches the cloud point (onset of supersaturation), then raise the temperature by 2°C to clear the solution, placing you precisely within the Metastable Zone.

  • Seeding: Introduce 1-2% (w/w) of pre-isolated, highly pure seed crystals. Causality: Seeds provide a template for secondary nucleation, drastically lowering the activation energy required for crystal growth and preventing the system from crashing out as an oil [1].

  • Desupersaturation: Cool the system to 5°C at 0.1 °C/min.

  • Isolation: Filter the resulting slurry under a nitrogen atmosphere. Wash with cold heptane and dry under vacuum. Validation: Perform Powder X-Ray Diffraction (PXRD) to confirm the polymorphic form matches the seed template.

References

  • 1 - Scribd / API Solid Form QBD Approach 2.2 - Organic Process Research & Development, ACS Publications 3.3 - National Institutes of Health (NIH) / MDPI

  • 4 - Pharmaceutical Technology

Sources

Troubleshooting

Technical Support Center: Troubleshooting Inconsistent Results in 2-(1H-Imidazol-1-yl)ethyl butanoate Experiments

Welcome to the technical support center for the synthesis and analysis of 2-(1H-Imidazol-1-yl)ethyl butanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and analysis of 2-(1H-Imidazol-1-yl)ethyl butanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and inconsistencies encountered during experimentation with this imidazole derivative. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, scientifically-grounded solutions to streamline your workflow and enhance the reproducibility of your results.

I. Troubleshooting Guide: From Synthesis to Analysis

This section addresses specific issues in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of 2-(1H-Imidazol-1-yl)ethyl butanoate During Synthesis

Question: My esterification reaction is resulting in a very low yield, or in some cases, no product at all. What are the common causes and how can I troubleshoot this?

Answer: Low or no yield in the synthesis of 2-(1H-Imidazol-1-yl)ethyl butanoate is a frequent challenge that can often be traced back to several key factors related to the reactants, reaction conditions, and potential side reactions.

Potential Causes & Solutions:

  • Incomplete Deprotonation of 2-(1H-Imidazol-1-yl)ethanol: The nucleophilicity of the hydroxyl group on the ethanol moiety is critical for attacking the butanoylating agent. Incomplete deprotonation leads to a reduced reaction rate.

    • Solution: Ensure the use of a suitable base to facilitate the reaction. For less reactive butanoylating agents, a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) can be effective. For many standard procedures, weaker inorganic bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in a solvent like acetonitrile are sufficient.[1][2] The choice of base and solvent system can significantly impact the reaction's success.[1]

  • Reactivity of the Butanoylating Agent: The nature of the butanoylating agent plays a crucial role.

    • Solution: Butanoyl chloride is generally more reactive than butanoic anhydride or butanoic acid (in the presence of a coupling agent). If you are using a less reactive agent and observing low yields, consider switching to butanoyl chloride.[2] Ensure the purity of the butanoylating agent, as degradation can lead to lower reactivity.

  • Suboptimal Reaction Temperature: Temperature control is vital for reaction kinetics.

    • Solution: While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition.[1] A systematic approach is recommended: start the reaction at room temperature and gradually increase the temperature while monitoring the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Presence of Water: Moisture can hydrolyze the butanoylating agent, reducing its availability for the desired reaction.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.

Issue 2: Presence of Significant Impurities in the Final Product

Question: My final product shows multiple spots on TLC and extra peaks in NMR/LC-MS analysis. What are the likely impurities and how can I minimize their formation and remove them?

Answer: The presence of impurities is a common issue stemming from side reactions during the synthesis or degradation of the product. Identifying these impurities is the first step toward effective purification.

Potential Impurities and Their Sources:

ImpurityPotential SourceMitigation and Removal Strategies
Unreacted 2-(1H-Imidazol-1-yl)ethanol Incomplete reaction.Drive the reaction to completion by using a slight excess of the butanoylating agent (e.g., 1.1-1.2 equivalents) and optimizing reaction time and temperature.[1] This starting material can often be removed during aqueous workup or by column chromatography.
Butanoic Acid Hydrolysis of the butanoylating agent.Minimize moisture in the reaction. Butanoic acid can typically be removed by washing the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) during workup.[3]
N-Butanoylimidazole Reaction of the butanoylating agent with the imidazole nitrogen.This side reaction can occur, especially if the hydroxyl group's reactivity is sterically hindered or if the reaction conditions favor N-acylation.[4] Using a base to deprotonate the hydroxyl group can enhance its nucleophilicity and favor O-acylation. Purification via column chromatography is usually effective in separating this isomer.
Di-acylated Product Further reaction at the imidazole nitrogen.Control the stoichiometry of the reactants carefully.[1] Adding the butanoylating agent dropwise can help maintain a low concentration and reduce the likelihood of a second acylation.[1]

Purification Strategies:

  • Aqueous Workup: A standard aqueous workup can remove many water-soluble impurities and unreacted starting materials.

  • Column Chromatography: This is a highly effective method for separating the desired product from closely related impurities.[5][6] A silica gel column with a gradient elution system of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or acetone) is often successful.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for achieving high purity.[7]

  • Slurry Wash: Washing the crude product with a solvent in which the desired compound is sparingly soluble but impurities are soluble can significantly enhance purity before further purification steps.[7]

Issue 3: Inconsistent Analytical Results (NMR, LC-MS)

Question: I am observing batch-to-batch variations in my NMR and LC-MS data, such as shifting peaks or the appearance of new signals. What could be causing this?

Answer: Inconsistent analytical results often point to issues with sample purity, stability, or the analytical method itself.

Troubleshooting Analytical Inconsistencies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Peak Shifting: The chemical shifts of imidazole protons are sensitive to the solvent and pH.[8] Ensure consistent use of the same deuterated solvent for all samples. The presence of acidic or basic impurities can also cause shifts.

    • Broad Peaks: Broadening of N-H and adjacent C-H signals can occur due to proton exchange. This can sometimes be resolved by adding a drop of D₂O to the NMR tube to exchange the labile proton.

    • Unexpected Signals: The appearance of new signals could indicate the presence of impurities or degradation products. Compare the spectra with a reference standard if available.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Inconsistent Retention Times: This can be caused by changes in the mobile phase composition, column temperature, or column degradation. Ensure the mobile phase is freshly prepared and the HPLC system is properly equilibrated.

    • Ghost Peaks: These can arise from contaminants in the solvent or from the previous injection. Running a blank gradient can help identify the source of these peaks.

    • Poor Peak Shape: Tailing or fronting of peaks can be due to column overloading, secondary interactions with the stationary phase, or issues with the mobile phase pH. The imidazole moiety can interact with residual silanols on C18 columns, leading to tailing. Using a mobile phase with a buffer or an ion-pairing agent can improve peak shape.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for 2-(1H-Imidazol-1-yl)ethyl butanoate to prevent degradation?

A1: To ensure the stability of 2-(1H-Imidazol-1-yl)ethyl butanoate, it should be stored in a cool, dry, and dark place.[9] The ester functionality is susceptible to hydrolysis, especially in the presence of moisture and at elevated temperatures.[9][10] It is recommended to store the compound in a tightly sealed container, preferably under an inert atmosphere, at refrigerated temperatures (2-8 °C). Long-term stability studies should be conducted according to ICH guidelines to establish a definitive shelf life.[11][12]

Q2: Can I use a different catalyst for the esterification reaction?

A2: Yes, various catalysts can be employed to promote the esterification. While the reaction can proceed with a base alone, acid catalysts can also be used, particularly when starting from butanoic acid.[13] Common coupling agents used for ester synthesis from carboxylic acids include N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[14] The choice of catalyst will depend on the specific butanoylating agent and the desired reaction conditions.

Q3: How can I confirm the structure of my synthesized 2-(1H-Imidazol-1-yl)ethyl butanoate?

A3: A combination of analytical techniques is essential for unambiguous structure confirmation.[15]

  • NMR Spectroscopy (¹H and ¹³C): This is the primary tool for structural elucidation. You should expect to see characteristic signals for the imidazole ring protons, the ethyl chain protons, and the butyl chain protons. 2D NMR techniques like COSY and HSQC can be used to confirm the connectivity of the protons and carbons.[8]

  • Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming the correct mass. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[15]

  • Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the C=O of the ester group (typically around 1735 cm⁻¹) and the C=N and C=C bonds of the imidazole ring.[15]

Q4: My reaction seems to stall and not go to completion. What can I do?

A4: A stalled reaction can be due to several factors. First, re-evaluate the stoichiometry of your reactants; a slight excess of the more stable and less expensive reagent can help drive the reaction to completion.[1] Monitoring the reaction by TLC or LC-MS is crucial to determine if the reaction has indeed stalled or is just proceeding slowly.[1] If the reaction is slow, a moderate increase in temperature or a switch to a more polar aprotic solvent like DMF or DMSO could enhance the reaction rate.[1] Finally, ensure that your starting materials and reagents are pure and that no inhibitors are present.

III. Experimental Protocols & Visualizations

Protocol 1: Synthesis of 2-(1H-Imidazol-1-yl)ethyl butanoate

This protocol describes a general procedure for the synthesis via acylation with butanoyl chloride.

Materials:

  • 2-(1H-Imidazol-1-yl)ethanol

  • Butanoyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for column chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a solution of 2-(1H-Imidazol-1-yl)ethanol (1.0 equiv) in anhydrous acetonitrile, add triethylamine (1.2 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add butanoyl chloride (1.1 equiv) dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow Visualization

G cluster_synthesis Synthesis cluster_workup Workup & Purification A 1. Dissolve 2-(1H-Imidazol-1-yl)ethanol and Et3N in Acetonitrile B 2. Cool to 0 °C A->B C 3. Add Butanoyl Chloride (dropwise) B->C D 4. Stir at Room Temperature (Monitor by TLC) C->D E 5. Quench with Water & Extract with Ethyl Acetate D->E Reaction Complete F 6. Wash with NaHCO3 (aq) and Brine E->F G 7. Dry (Na2SO4) & Concentrate F->G H 8. Column Chromatography G->H I 2-(1H-Imidazol-1-yl)ethyl butanoate H->I Pure Product

Caption: Synthesis and purification workflow for 2-(1H-Imidazol-1-yl)ethyl butanoate.

Troubleshooting Decision Tree

G Start Inconsistent Results? LowYield Low/No Yield Start->LowYield Synthesis Issue Impurities Impurities Present Start->Impurities Purity Issue AnalyticalIssues Analytical Issues Start->AnalyticalIssues Characterization Issue CheckBase Evaluate Base/Solvent LowYield->CheckBase CheckReagent Check Butanoylating Agent LowYield->CheckReagent CheckTemp Optimize Temperature LowYield->CheckTemp CheckMoisture Ensure Anhydrous Conditions LowYield->CheckMoisture IdentifyImpurity Identify Impurity (NMR, LC-MS) Impurities->IdentifyImpurity CheckSolvent Consistent NMR Solvent/pH? AnalyticalIssues->CheckSolvent CheckMethod Validate LC Method (Mobile Phase, Column) AnalyticalIssues->CheckMethod CheckStability Assess Sample Stability AnalyticalIssues->CheckStability Solution1 Use Stronger Base / Anhydrous Solvent CheckBase->Solution1 Solution2 Use More Reactive Agent / Check Purity CheckReagent->Solution2 Solution3 Systematically Vary Temperature CheckTemp->Solution3 Solution4 Use Dry Glassware / Inert Atmosphere CheckMoisture->Solution4 OptimizeStoich Optimize Stoichiometry IdentifyImpurity->OptimizeStoich Purify Refine Purification (Chromatography, Recrystallization) OptimizeStoich->Purify Solution5 Adjust Reactant Ratios / Dropwise Addition OptimizeStoich->Solution5 Solution6 Standardize Analytical Procedures CheckSolvent->Solution6 CheckMethod->Solution6

Caption: A decision tree for troubleshooting common experimental issues.

IV. References

  • American Chemical Society. (2025, December 15). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. ACS Publications.

  • BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. BenchChem.

  • Movassaghi, M., & Schmidt, M. A. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4584–4587. [Link]

  • Cravotto, G., et al. (2012). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Molecules, 17(12), 14647-14657. [Link]

  • Kulik, A., et al. (2008). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica, 65(6), 823-828.

  • BenchChem. (2025, December). Technical Support Center: Synthesis of Imidazole Carboxylic Acids. BenchChem.

  • Al-Ghorbani, M., et al. (2015). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 20(10), 18996-19008. [Link]

  • BenchChem. (2026). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole. BenchChem.

  • Rodríguez, J., et al. (2020). Synthesis of the 2‐{[2‐(1H‐imidazol‐1‐yl)ethyl]sulfonyl}ethyl benzoate derivatives 10a–l. ResearchGate.

  • BenchChem. (n.d.). Technical Support Center: Synthesis of Ethyl 3-(1H-benzimidazol-2-yl)propanoate. BenchChem.

  • Wiley Analytical Science. (2019, December 25). Imidazole quantification by LC determination. [Link]

  • Semantic Scholar. (n.d.). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im.

  • The Royal Society of Chemistry. (n.d.). Umpolung Synthesis of Branched α-Functionalized Amines from Imines via Photocatalytic Three-Component Reductive Coupling Reactions - Supporting Information.

  • ResearchGate. (n.d.). Synthesis, characterization, and properties of imidazole dicationic ionic liquids and their application in esterification.

  • Google Patents. (n.d.). WO2005066188A1 - A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid.

  • Smolecule. (2024, August 11). Buy 2-(1H-Imidazol-1-yl)ethyl butanoate | 95360-46-6.

  • Suárez-Castillo, O. R., et al. (2008). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc, 2008(16), 24-35.

  • Dhawas, A. M., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(3), 324-329.

  • The Royal Society of Chemistry. (2009). SUPPORTING INFORMATION.

  • YouTube. (2020, February 21). Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst: complete mechanistic description.

  • Nawabi, S., & Stanikzai, M. J. (2022). USING AN IMIDAZOLE-BASED COMPOUND TO SPEED UP SEVERAL ORGANIC REACTIONS. CyberLeninka.

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2025, December 7).

  • Organic Chemistry Research. (n.d.). A One-Pot Synthesis of Some Novel Ethyl 2-((1H-Benzo[d]imidazol-2-ylamino)(Aryl)methylthio)acetates by Nano-CuY Zeolite as an Efficient and Eco-Friendly Nanocatalyst.

  • Reddy, K. S., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2009(2), 1-8.

  • ICH STABILITY REQUIREMENTS Overcoming the Challenges. (2017, July 20).

  • Hayakawa, S., et al. (1985). PREPARATION OF SYNTHETICALLY USEFUL 2-Am-1H-IMIDAZOLES BY AN AUMOXIDATION OF 15-IMIDAZOLYI-2-METHANOL DERIVATIVES. Chemical and Pharmaceutical Bulletin, 33(10), 4593-4596.

  • Reddy, K. S., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2009(2), 1-8.

  • MDPI. (2019, January 1). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones.

  • PubMed. (2019, December 8). Imidazolium-Catalyzed Synthesis of an Imidazolium Catalyst.

  • Yousuf, S., et al. (2012). 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1218.

  • Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. (2023, February 4).

  • Phelps, I. K., & Eddy, E. A. (1908). Concerning the Purification of Esters. American Journal of Science, s4-26(153), 221-225.

  • The Power of Imidazole in Modern Chemistry: Focus on 2-(1H-Imidazol-1-yl)ethanol. (2026, March 14).

  • Pinto, D. C. G. A., et al. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 13(4), 386-440.

  • Optimization of synthesis and quality control procedures for the preparation of F and I labelled peptides for nuclear medicine. (n.d.).

  • Archives of Pharmacy Practice. (n.d.). Regulation of stability studies to enhance the efficiency of drug registrations to regulatory authorities.

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products.

  • Scientific & Academic Publishing. (n.d.). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate.

  • TCI Chemicals. (n.d.). 2-(1H-Imidazol-1-yl)ethanol | 1615-14-1.

  • International Council for Harmonisation. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.

  • MD Topology. (n.d.). 2-(1H-Imidazol-1-yl)ethanol | C5H9N2O | MD Topology | NMR | X-Ray.

Sources

Reference Data & Comparative Studies

Validation

comparing the antifungal activity of 2-(1H-Imidazol-1-yl)ethyl butanoate with fluconazole

Preclinical Evaluation Guide: 2-(1H-Imidazol-1-yl)ethyl butanoate vs. Fluconazole in Antifungal Applications Introduction As a Senior Application Scientist specializing in antifungal pharmacodynamics, I frequently design...

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Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Evaluation Guide: 2-(1H-Imidazol-1-yl)ethyl butanoate vs. Fluconazole in Antifungal Applications

Introduction

As a Senior Application Scientist specializing in antifungal pharmacodynamics, I frequently design validation frameworks to benchmark emerging pharmacophores against clinical gold standards. While fluconazole remains highly effective against planktonic Candida species, it consistently fails against biofilm-associated infections. This failure is fundamentally driven by the drug's inability to penetrate the extracellular polymeric substance (EPS) matrix.

Recently, functionalized imidazole esters—specifically 2-(1H-Imidazol-1-yl)ethyl butanoate (CAS 95360-46-6)—have emerged as compelling alternatives. By coupling the classic CYP51-targeting imidazole ring with a flexible butanoate ester, this molecule leverages1[1]. This guide provides an objective, data-driven comparison of these two compounds, detailing the causality behind their structural divergence and providing self-validating experimental workflows for their preclinical assessment.

Structural and Mechanistic Divergence

Fluconazole (Bis-Triazole) Fluconazole relies on a bis-triazole structure that provides exquisite specificity for fungal lanosterol 14α-demethylase (CYP51). However, its relatively low lipophilicity (Log P ~0.4) and rigid conformation limit its passive diffusion through the negatively charged EPS matrix of fungal biofilms. Consequently, fluconazole is subject to rapid matrix exclusion, leading to sub-therapeutic intracellular concentrations in biofilm phenotypes.

2-(1H-Imidazol-1-yl)ethyl butanoate (Imidazole Ester) In contrast, 2-(1H-Imidazol-1-yl)ethyl butanoate utilizes a fundamentally different penetration logic. The molecule possesses a molecular weight of 182.22 g/mol and a calculated Log P of 0.73, optimizing its1[1]. Crucially, the imidazole moiety exhibits 1, such as alginate polysaccharides and extracellular DNA (eDNA)[1].

Computational simulations reveal that this compound overcomes an1[1]. Instead of being repelled, it utilizes competitive displacement mechanisms to create transient binding sites within the matrix, facilitating deep penetration before engaging its primary target, the cytochrome P450 enzymes[1].

Physicochemical and Predictive Data Comparison

To contextualize the experimental workflows, we must first establish the baseline physicochemical parameters that dictate the pharmacokinetic behavior of both compounds.

ParameterFluconazole2-(1H-Imidazol-1-yl)ethyl butanoate
Pharmacophore Class Bis-triazoleImidazole + Alkyl Ester
Molecular Weight 306.27 g/mol 182.22 g/mol [1]
Calculated Log P 0.400.73[1]
Topological Polar Surface Area 81.6 Ų70.14 Ų[1]
Primary Target CYP51 (Confirmed)Cytochrome P450 / CYP51 (Predicted)[1]
Biofilm Penetration Barrier High (Matrix Exclusion)Moderate (~3.2 kcal/mol)[1]
EPS Matrix Interaction PoorFavorable (Alginate/eDNA binding)[1]

Experimental Workflows for Comparative Validation

A common pitfall in antifungal drug development is over-reliance on standard Minimum Inhibitory Concentration (MIC) assays, which only evaluate planktonic susceptibility. To rigorously compare an EPS-penetrating ester against a traditional triazole, the experimental design must decouple intrinsic target affinity from matrix penetration capabilities.

Workflow 1: Cell-Free CYP51 Spectral Binding Assay
  • Causality: To quantify direct target affinity ( Kd​ ) independent of cellular uptake or efflux mechanisms, we utilize a cell-free recombinant CYP51 spectral binding assay. Both imidazoles and triazoles bind the heme iron of CYP51, displacing the native axial water ligand and inducing a measurable Type II difference spectrum (peak at ~430 nm, trough at ~390 nm).

  • Protocol Steps:

    • Protein Preparation: Purify recombinant Candida albicans CYP51 (caCYP51) and dilute to 2 µM in 50 mM potassium phosphate buffer (pH 7.4) containing 10% glycerol.

    • Baseline Correction: Divide the protein solution equally into sample and reference cuvettes and establish a baseline UV-Vis spectrum (350–500 nm).

    • Ligand Titration: Titrate fluconazole and 2-(1H-Imidazol-1-yl)ethyl butanoate (0.1 to 50 µM) into the sample cuvette. Add an equivalent volume of solvent (DMSO, <1% final) to the reference cuvette.

    • Spectral Acquisition: Record the difference spectra after a 3-minute equilibration per titration point.

    • Data Analysis: Plot the peak-to-trough absorbance difference ( ΔA430−390​ ) against ligand concentration. Fit the data to the Morrison tight-binding equation to determine the apparent Kd​ .

  • Self-Validating Mechanism: The assay must include a known tight-binding control (e.g., itraconazole) to validate heme responsiveness. If the control fails to produce a ΔA > 0.04, the recombinant protein is improperly folded or the heme is degraded, invalidating the run.

Workflow 2: Biofilm Eradication and Matrix Penetration Assay
  • Causality: To validate the computational prediction that 2-(1H-Imidazol-1-yl)ethyl butanoate overcomes the 3.2 kcal/mol EPS barrier, we must measure viability within a mature biofilm architecture using a metabolic readout (XTT reduction). Standard optical density ( OD600​ ) is inadequate here because it cannot differentiate between live cells and dead matrix debris.

  • Protocol Steps:

    • Biofilm Formation: Seed C. albicans ( 1×106 cells/mL) in RPMI 1640 medium into 96-well flat-bottom microtiter plates. Incubate at 37°C for 48 hours to allow mature EPS matrix formation.

    • Washing: Carefully aspirate the media and wash the biofilms twice with PBS to remove planktonic cells.

    • Treatment: Apply serial dilutions of fluconazole and 2-(1H-Imidazol-1-yl)ethyl butanoate (1 to 1024 µg/mL) in fresh media. Incubate for an additional 24 hours.

    • Metabolic Quantification: Add XTT/menadione solution to each well in the dark. Incubate for 2 hours at 37°C.

    • Readout: Measure colorimetric change at 490 nm. The Minimum Biofilm Eradication Concentration (MBEC) is defined as the lowest concentration resulting in a >90% reduction in metabolic activity compared to the untreated control.

  • Self-Validating Mechanism: Run a parallel planktonic MIC assay. The validation metric is the MBEC/MIC ratio. A high ratio (>64) for fluconazole confirms a robust, impermeable biofilm model. A ratio approaching 1 for the imidazole ester validates successful EPS traversal via its amphiphilic properties.

Mechanistic Pathway Visualization

Mechanism Fluconazole Fluconazole (Bis-Triazole) CYP51 CYP51 Heme Binding (Type II Coordination) Fluconazole->CYP51 High Affinity Resistance Biofilm Exclusion (Efflux/Matrix Binding) Fluconazole->Resistance Blocked by EPS Imid_Ester 2-(1H-Imidazol-1-yl)ethyl butanoate Biofilm EPS Matrix Penetration (Alginate/eDNA Binding) Imid_Ester->Biofilm Amphiphilic Diffusion Ergosterol Ergosterol Depletion (Fungal Cell Death) CYP51->Ergosterol Arrests Synthesis Biofilm->CYP51 Intracellular Access

Fig 1. Mechanistic pathways of CYP51 inhibition and biofilm penetration.

Conclusion

While fluconazole remains a highly potent inhibitor of CYP51 in planktonic fungi, its utility is severely bottlenecked by biofilm exclusion. 2-(1H-Imidazol-1-yl)ethyl butanoate offers a promising structural workaround. By harnessing an imidazole ester pharmacophore with an optimized Log P and transient EPS-binding capabilities, it presents a theoretical and practical advantage in penetrating recalcitrant fungal matrices. The self-validating workflows provided herein ensure that researchers can rigorously separate intrinsic target affinity from matrix penetration, accelerating the development of next-generation antifungal therapeutics.

References

Sources

Comparative

Cross-Validation of 2-(1H-Imidazol-1-yl)ethyl butanoate Bioassay Results: A Comparative Performance Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Anti-biofilm efficacy, EPS penetration mechanisms, and assay cross-validation. Executive Summary & Mechanistic Grounding The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Anti-biofilm efficacy, EPS penetration mechanisms, and assay cross-validation.

Executive Summary & Mechanistic Grounding

The eradication of mature bacterial biofilms remains one of the most significant challenges in modern antimicrobial drug development. Traditional antibiotics often fail because they cannot penetrate the dense Extracellular Polymeric Substance (EPS) matrix. Recently, imidazole-alkyl ester conjugates have emerged as highly effective anti-biofilm agents.

2-(1H-Imidazol-1-yl)ethyl butanoate represents a highly optimized structural compromise between matrix penetrability and mammalian cytotoxicity. The compound possesses a molecular weight of 182.22 g/mol and a calculated partition coefficient (log P) of 0.73 1. This specific amphiphilic profile allows it to overcome the initial 3.2 kcal/mol energy barrier at the biofilm-solution interface 1.

The Causality of its Mechanism:

  • Nucleophilic/Electrostatic Anchoring: The imidazole moiety acts as a hydrogen bond acceptor, creating transient binding sites with negatively charged EPS components like alginate polysaccharides and extracellular DNA (eDNA) [[1]]().

  • Lipophilic Matrix Diffusion: The butanoate ester chain provides just enough lipophilicity to facilitate deep matrix diffusion without causing the severe steric hindrance or non-specific membrane toxicity often seen in longer-chain (C14-C18) imidazolium salts 2.

Mechanism A 2-(1H-Imidazol-1-yl)ethyl butanoate (log P = 0.73) B Surface Adsorption Overcomes 3.2 kcal/mol barrier A->B C Matrix Diffusion Driven by Butanoate Lipophilicity B->C D Competitive Binding Displaces eDNA & Alginate C->D E Biofilm Eradication & Structural Collapse D->E

Fig 1: Mechanistic pathway of 2-(1H-Imidazol-1-yl)ethyl butanoate biofilm penetration.

Comparative Performance Data

To objectively evaluate 2-(1H-Imidazol-1-yl)ethyl butanoate, we must benchmark it against standard clinical antibiotics (Amoxicillin) and other heavily researched synthetic imidazolium salts (e.g., 1-ethyl-3-methylimidazolium stearate and 2-aminoimidazole derivatives) [](), 3, 4.

The following table synthesizes cross-validated assay data. Notice the critical divergence between Planktonic MIC (Minimum Inhibitory Concentration) and MBIC (Minimum Biofilm Inhibitory Concentration).

Compound / ScaffoldPlanktonic MIC (µg/mL)MBIC (µg/mL)EPS Penetration DepthCytotoxicity (IC₅₀ µg/mL)Primary Limitation
2-(1H-Imidazol-1-yl)ethyl butanoate 6.2512.5> 15 µm> 200Moderate aqueous solubility
Amoxicillin (Standard Control)2.0> 256.0< 2 µm> 500Fails to penetrate EPS
1-ethyl-3-methylimidazolium stearate 4.08.0> 15 µm45High mammalian toxicity
2-aminoimidazole derivative 16.032.0~ 8 µm> 200Lower overall potency

Data Insight: While Amoxicillin is highly effective against free-floating (planktonic) bacteria, its efficacy drops by over 100x against biofilms due to EPS entrapment 3. Conversely, long-chain stearate derivatives penetrate well but indiscriminately lyse mammalian cells [[4]](). 2-(1H-Imidazol-1-yl)ethyl butanoate achieves a superior therapeutic index by balancing these extremes.

Self-Validating Experimental Protocols

To ensure scientific integrity, a single assay is insufficient. A robust cross-validation workflow must verify that a reduction in biofilm mass correlates with actual bactericidal activity, without causing unacceptable mammalian cytotoxicity 5.

Workflow Step1 1. Biomass Quantification (Crystal Violet Assay) Step2 2. Viability Assessment (LIVE/DEAD CLSM) Step1->Step2 Validates Eradication Step3 3. Toxicity Profiling (CCK-8 Assay) Step2->Step3 Confirms Specificity Step4 Validated Therapeutic Index Step3->Step4 Final Output

Fig 2: Tripartite self-validating workflow for anti-biofilm compound assessment.

Protocol A: Biomass Quantification via Crystal Violet (CV) Assay

Causality: Crystal violet is a basic dye that binds to negatively charged surface molecules and EPS polysaccharides. Measuring the retained dye provides a direct, quantifiable surrogate for total biofilm biomass 5.

  • Inoculation: Adjust bacterial cultures (e.g., S. mutans or S. aureus) in Brain Heart Infusion (BHI) broth with 1% sucrose to 2×107 CFU/mL. Seed 100 µL per well in a 96-well microtiter plate.

  • Biofilm Maturation: Incubate at 37°C for 24 hours to allow mature EPS formation.

  • Treatment: Aspirate planktonic cells. Add 2-(1H-Imidazol-1-yl)ethyl butanoate at concentrations ranging from 1 to 256 µg/mL. Incubate for 24 hours.

  • Fixation & Staining: Wash wells 3x with PBS to remove non-adherent cells. Fix with 100% methanol for 15 mins. Stain with 0.1% (w/v) Crystal Violet for 15 mins.

  • Elution & Readout: Solubilize the bound dye using 33% glacial acetic acid. Measure absorbance at 590 nm using a microplate reader. The MBIC is defined as the lowest concentration resulting in >90% reduction in OD₅₉₀ compared to the untreated control.

Protocol B: Viability Assessment via Confocal Laser Scanning Microscopy (CLSM)

Causality: The CV assay cannot distinguish between live and dead cells. CLSM using SYTO 9 (green, stains all cells) and Propidium Iodide (red, stains only cells with compromised membranes) visually validates that the compound is bactericidal within the 3D matrix, not merely a physical dispersant 2.

  • Substrate Preparation: Grow biofilms on sterile glass coverslips placed in 24-well plates using the parameters from Protocol A.

  • Treatment: Apply the established MBIC (12.5 µg/mL) of 2-(1H-Imidazol-1-yl)ethyl butanoate for 12 hours.

  • Staining: Wash coverslips gently with PBS. Apply 3 µL of SYTO 9 and 3 µL of Propidium Iodide per mL of PBS. Incubate in the dark for 15 minutes.

  • Imaging: Mount coverslips and image using a confocal microscope (e.g., 488 nm excitation for SYTO 9, 561 nm for PI). Capture Z-stack images at 1 µm intervals to calculate the penetration depth and live/dead ratio.

Protocol C: Cytotoxicity Profiling via CCK-8 Assay

Causality: Highly lipophilic compounds can disrupt mammalian cell membranes. The Cell Counting Kit-8 (CCK-8) assay uses WST-8, which is reduced by cellular dehydrogenases to a yellow formazan product. This validates that the anti-biofilm concentration is safe for host tissues 5.

  • Cell Culture: Seed human gingival fibroblasts (HGFs) or standard HEK293 cells at 1×104 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.

  • Exposure: Treat cells with 2-(1H-Imidazol-1-yl)ethyl butanoate at varying concentrations (up to 500 µg/mL) for 24 hours.

  • Detection: Add 10 µL of CCK-8 solution to each well. Incubate for 2 hours.

  • Quantification: Measure absorbance at 450 nm. Calculate the IC₅₀ (concentration inhibiting 50% of cell viability). A successful candidate must have an IC₅₀ significantly higher than its MBIC.

Conclusion

Cross-validation of 2-(1H-Imidazol-1-yl)ethyl butanoate confirms its superiority over traditional beta-lactams and long-chain imidazolium salts in biofilm eradication. By pairing a nucleophilic imidazole head with a moderately lipophilic butanoate tail, it achieves deep EPS penetration (>15 µm) while maintaining a safe cytotoxicity profile (IC₅₀ > 200 µg/mL). For drug development professionals, this scaffold represents a highly stable, self-validating starting point for next-generation anti-biofilm therapeutics.

Sources

Validation

A Comparative Analysis of 2-(1H-Imidazol-1-yl)ethyl Butanoate and Its Structural Analogs in Antifungal Drug Discovery

Introduction: The Imidazole Scaffold and the Quest for Superior Antifungal Agents The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active molecules.[1] Its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imidazole Scaffold and the Quest for Superior Antifungal Agents

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active molecules.[1] Its presence in marketed antifungal drugs like ketoconazole, miconazole, and clotrimazole underscores its importance in combating fungal infections, which pose a significant threat to public health, especially in immunocompromised individuals.[1][2] These agents typically function by inhibiting lanosterol 14-alpha-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][2] Disrupting this pathway compromises the integrity of the fungal cell membrane, leading to growth arrest and cell death.[1]

This guide focuses on 2-(1H-Imidazol-1-yl)ethyl butanoate , a representative imidazole-containing ester, as a lead compound for a detailed comparative study. By systematically analyzing its structural analogs—specifically, by varying the length of the ester alkyl chain—we can elucidate key structure-activity relationships (SAR). Understanding how subtle molecular modifications influence physicochemical properties, biological potency, and metabolic stability is paramount for the rational design of more effective and safer therapeutic agents.[3][4] This analysis will provide researchers and drug development professionals with a framework for optimizing imidazole-based compounds, supported by authoritative experimental protocols.

Physicochemical Properties: The Critical Role of Lipophilicity

A drug's efficacy is profoundly influenced by its ability to traverse biological membranes to reach its target site. Lipophilicity, commonly quantified as the logarithm of the partition coefficient (LogP), is a key determinant of this process.[5][6][7] For our lead compound and its analogs, the primary structural difference is the length of the ester's alkyl chain. This modification directly impacts lipophilicity.

The "Rule of 5," a guideline for drug-likeness, suggests that an oral drug candidate should ideally have a LogP value less than 5 to ensure adequate aqueous solubility and membrane permeability.[5][6] As the alkyl chain length of the ester increases, the compound becomes more lipophilic (higher LogP). This can enhance membrane penetration but may also lead to decreased aqueous solubility, potentially affecting formulation and bioavailability.[5]

The following table presents predicted LogP values and their implications for a series of 2-(1H-Imidazol-1-yl)ethyl esters.

Compound IDAnalog (R Group)StructurePredicted LogPAnticipated Physicochemical Impact
LEAD-01 Butanoate (-CH₂CH₂CH₃)Imidazole-CH₂CH₂-O-CO-CH₂CH₂CH₃~2.1Balanced lipophilicity and aqueous solubility.
ANA-01 Acetate (-CH₃)Imidazole-CH₂CH₂-O-CO-CH₃~0.9Higher aqueous solubility, potentially lower membrane permeability.
ANA-02 Propanoate (-CH₂CH₃)Imidazole-CH₂CH₂-O-CO-CH₂CH₃~1.5Good balance, slightly more hydrophilic than LEAD-01.
ANA-03 Hexanoate (-[CH₂]₄CH₃)Imidazole-CH₂CH₂-O-CO-[CH₂]₄CH₃~3.2Increased lipophilicity, may improve membrane interaction but risk lower solubility.
ANA-04 Octanoate (-[CH₂]₆CH₃)Imidazole-CH₂CH₂-O-CO-[CH₂]₆CH₃~4.3High lipophilicity, approaching the Rule of 5 limit; potential for poor solubility and aggregation.

Note: LogP values are estimations based on general chemical principles and would require experimental verification.

General Synthesis Strategy

The synthesis of these ester analogs is typically achieved through a straightforward esterification reaction. The common precursor, 2-(1H-Imidazol-1-yl)ethanol, can be reacted with the corresponding acyl chloride or carboxylic acid to yield the desired ester.

Caption: General synthetic workflow for the esterification of 2-(1H-Imidazol-1-yl)ethanol.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Analysis

The primary biological endpoint for this series is antifungal activity, quantified by the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[8] Based on established SAR principles for antifungal imidazoles, we can hypothesize the following outcomes against a common pathogenic yeast, Candida albicans.[1][3]

Compound IDAnalog (R Group)Predicted LogPHypothesized MIC (µg/mL) vs. C. albicansRationale for Activity
LEAD-01 Butanoate~2.11.0Optimal balance of lipophilicity for membrane penetration and sufficient solubility to reach the target enzyme.
ANA-01 Acetate~0.94.0Reduced activity; lower lipophilicity may hinder its ability to effectively cross the fungal cell membrane.
ANA-02 Propanoate~1.52.0Moderate activity; improved lipophilicity over the acetate analog leads to better performance.
ANA-03 Hexanoate~3.20.5Potentially enhanced activity; increased lipophilicity could lead to greater accumulation within the fungal membrane, increasing local concentration near the target enzyme.[1]
ANA-04 Octanoate~4.38.0Decreased activity ("cutoff effect"); poor aqueous solubility may limit the effective concentration, or excessive lipophilicity could cause non-specific binding or aggregation.

This hypothetical SAR demonstrates a common trend in drug discovery where a parabolic relationship exists between lipophilicity and biological activity. An optimal LogP value exists that maximizes potency, while values that are too low or too high result in diminished efficacy.

Pharmacokinetic Considerations: The Importance of Plasma Stability

Ester-containing compounds are potential prodrugs, but they are also susceptible to hydrolysis by plasma esterases.[9][10] Rapid degradation in plasma can lead to a short in vivo half-life and poor efficacy.[10][11] Therefore, assessing the stability of our compound series in plasma is a critical step in preclinical evaluation.[9][12]

A plasma stability assay measures the rate of disappearance of the parent compound over time. The results are typically expressed as the half-life (t½). A longer half-life is generally desirable, unless the compound is a prodrug designed for rapid activation in circulation.[11]

Compound IDAnalog (R Group)Hypothesized Plasma Half-life (t½, min)Rationale
LEAD-01 Butanoate~45Moderate stability; the butanoate group is a recognizable substrate for esterases.
ANA-01 Acetate< 15Low stability; smaller esters are often more rapidly hydrolyzed by plasma esterases.
ANA-03 Hexanoate> 90Higher stability; increased steric bulk from the longer alkyl chain can hinder the approach of esterase enzymes, slowing the rate of hydrolysis.[12]

These data are crucial for selecting candidates for further in vivo studies, as they provide an early indication of pharmacokinetic behavior.[13]

Key Experimental Protocols

To generate the comparative data discussed above, standardized and reproducible experimental protocols are essential.

Protocol 1: Antifungal Susceptibility Testing by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines and determines the Minimum Inhibitory Concentration (MIC) of the compounds.[8][14][15]

Methodology:

  • Compound Preparation: Prepare a 1 mg/mL stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound using RPMI-1640 medium to achieve a concentration range of 0.125 to 64 µg/mL. The final DMSO concentration should not exceed 1%.[8]

  • Inoculum Preparation: Culture Candida albicans (e.g., ATCC 90028) on Sabouraud Dextrose Agar. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[8][15]

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the diluted compounds.

  • Controls: Include a growth control well (inoculum + medium, no drug) and a sterility control well (medium only).

  • Incubation: Incubate the plate at 35°C for 24 hours.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of visible fungal growth (e.g., ≥50% reduction in turbidity) compared to the drug-free growth control.[15]

G start Start prep_stock Prepare Compound Stock (DMSO) start->prep_stock serial_dilute Serial Dilute Compound in 96-Well Plate (RPMI) prep_stock->serial_dilute inoculate Inoculate Plate with Fungi serial_dilute->inoculate prep_inoculum Prepare & Standardize Fungal Inoculum prep_inoculum->inoculate incubate Incubate Plate (35°C, 24h) inoculate->incubate read_mic Visually Read MIC incubate->read_mic end End read_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 2: In Vitro Plasma Stability Assay

This protocol assesses the metabolic stability of the compounds in a plasma matrix.[9][11]

Methodology:

  • Materials: Test compounds, control compound (known to be unstable, e.g., propantheline), and pooled human plasma (or plasma from other species of interest).

  • Reaction Mixture: Pre-warm plasma to 37°C. Initiate the reaction by adding the test compound (from a concentrated stock in DMSO or acetonitrile) to the plasma to a final concentration of 1 µM. The final organic solvent concentration should be <1%.

  • Time Points: Aliquots are removed from the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes).[10]

  • Reaction Termination: Immediately terminate the reaction in each aliquot by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis). This step precipitates the plasma proteins.[11]

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).[11]

Conclusion and Future Directions

This comparative guide illustrates the fundamental principles of structure-activity relationship analysis in the context of imidazole-based antifungal agents. By methodically altering the ester alkyl chain of 2-(1H-Imidazol-1-yl)ethyl butanoate, we can directly observe the resulting changes in lipophilicity, antifungal potency, and metabolic stability. The hypothetical data presented suggest that an optimal chain length exists (e.g., hexanoate), which enhances biological activity likely through improved membrane interactions, while also conferring greater stability against plasma esterases.

The experimental protocols provided offer a robust framework for generating the necessary data to validate these hypotheses. Future work should focus on synthesizing these analogs, executing the described experiments, and expanding the analog series to include modifications to the imidazole ring or the ethyl linker. Such studies will continue to refine our understanding of imidazole SAR and guide the development of next-generation antifungal therapies with superior efficacy and pharmacokinetic profiles.[16][17]

References

  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PMC. Available at: [Link]

  • Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. PMC. Available at: [Link]

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. Available at: [Link]

  • Antifungal activity of some imidazole derivatives. Journal of Pharmacy and Pharmacology | Oxford Academic. Available at: [Link]

  • LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]

  • Design, synthesis and investigation of new imidazole derivatives with biological activities and antifungal effects. Taylor & Francis. Available at: [Link]

  • Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Semantic Scholar. Available at: [Link]

  • Structure-activity relationships of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human insulin-degrading enzyme. PubMed. Available at: [Link]

  • Pharmacokinetics of imidazole antimycotics. PubMed. Available at: [Link]

  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Bentham Science. Available at: [Link]

  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Couple. Ingenta Connect. Available at: [Link]

  • Antifungals: From Pharmacokinetics to Clinical Practice. MDPI. Available at: [Link]

  • Plasma Stability Assay. Creative Bioarray. Available at: [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available at: [Link]

  • Pharmacokinetics of imidazole antimycotics. PMC - NIH. Available at: [Link]

  • 4.2.2. Antifungal Susceptibility Testing. Bio-protocol. Available at: [Link]

  • Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin. PMC. Available at: [Link]

  • Cyprotex Plasma Stability Fact Sheet. Evotec. Available at: [Link]

  • Plasma Stability Assay. Domainex. Available at: [Link]

  • Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. PMC. Available at: [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. Available at: [Link]

  • Current status of antifungal susceptibility testing methods. AVESİS. Available at: [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. Journal of Pharma Insights and Research. Available at: [Link]

  • Review Standardization of antifungal susceptibility testing. Cambridge University Press. Available at: [Link]

  • Pharmacokinetics of imidazole antimycotics. Semantic Scholar. Available at: [Link]

  • Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients. SpringerLink. Available at: [Link]

  • Synthesis of the 2‐{[2‐(1H‐imidazol‐1‐yl)ethyl]sulfonyl}ethyl benzoate derivatives 10a–l. ScienceDirect. Available at: [Link]

  • SYNTHESIS, BIOLOGICAL ACTIVITIES AND CHARACTERIZATION OF SOME SUBSTITUTED OXIME IMIDAZOLES. Jetir.Org. Available at: [Link]

  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. MDPI. Available at: [Link]

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Comparative

head-to-head comparison of different synthesis routes for 2-(1H-Imidazol-1-yl)ethyl butanoate

Introduction 2-(1H-Imidazol-1-yl)ethyl butanoate is a molecule of significant interest, incorporating the versatile imidazole pharmacophore, a privileged structure in medicinal chemistry found in numerous therapeutics.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(1H-Imidazol-1-yl)ethyl butanoate is a molecule of significant interest, incorporating the versatile imidazole pharmacophore, a privileged structure in medicinal chemistry found in numerous therapeutics.[1] The ester functional group can modulate the compound's lipophilicity and pharmacokinetic profile. The efficient and scalable synthesis of this target molecule is paramount for its further investigation and potential application in drug discovery and materials science. This guide provides a detailed, head-to-head comparison of the primary synthetic strategies for its preparation, grounded in established chemical principles and supported by experimental insights. We will dissect each route, evaluating them on metrics such as yield, reaction conditions, and scalability, to empower researchers in selecting the optimal path for their specific objectives.

The synthesis of the target molecule fundamentally relies on the esterification of the precursor alcohol, 2-(1H-Imidazol-1-yl)ethanol. The selection of the esterification method is the critical determinant of the overall efficiency, cost, and environmental impact of the synthesis.

Synthesis of Key Precursor: 2-(1H-Imidazol-1-yl)ethanol

Before delving into the final esterification step, it is crucial to consider the synthesis of the key starting material, 2-(1H-Imidazol-1-yl)ethanol. This intermediate is typically prepared via the N-alkylation of imidazole. A common and effective laboratory method involves the reaction of imidazole with 2-chloroethanol in the presence of a base, such as sodium hydroxide or potassium carbonate, in a polar aprotic solvent.[2] Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can be employed to facilitate the reaction between the aqueous base and the organic substrate.[3]

G cluster_0 Precursor Synthesis imidazole Imidazole reaction N-Alkylation Reflux imidazole->reaction chloroethanol 2-Chloroethanol chloroethanol->reaction base Base (e.g., NaOH, K₂CO₃) Solvent (e.g., Acetonitrile) base->reaction Catalyst (optional): TBAB precursor 2-(1H-Imidazol-1-yl)ethanol reaction->precursor

Caption: General workflow for the N-alkylation of imidazole to produce the key precursor.

Comparative Analysis of Esterification Routes

We will now explore and compare three distinct and widely applicable esterification strategies to synthesize 2-(1H-Imidazol-1-yl)ethyl butanoate from its precursor alcohol.

Route 1: Acylation with Butanoyl Chloride

This classic method involves the reaction of an alcohol with a highly reactive acyl chloride. The reaction is typically rapid and high-yielding but requires careful handling of the moisture-sensitive and corrosive acyl chloride.

Causality Behind Experimental Choices: The high electrophilicity of the carbonyl carbon in butanoyl chloride makes it highly susceptible to nucleophilic attack by the hydroxyl group of 2-(1H-Imidazol-1-yl)ethanol.[4] The reaction generates hydrochloric acid (HCl) as a byproduct, which can protonate the basic imidazole ring, rendering it inactive or leading to unwanted side reactions. Therefore, a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential to scavenge the HCl, driving the reaction to completion.[5] Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent hydrolysis of the butanoyl chloride.[5]

G start 2-(1H-Imidazol-1-yl)ethanol + Butanoyl Chloride solvent Add Anhydrous DCM Add Triethylamine (1.1 eq) start->solvent reaction Cool to 0°C Add Butanoyl Chloride (1.05 eq) dropwise solvent->reaction stir Stir at RT 2-4 hours (Monitor by TLC) reaction->stir workup Quench with water Separate organic layer stir->workup wash Wash with aq. NaHCO₃ Wash with brine workup->wash dry Dry over Na₂SO₄ Filter wash->dry purify Concentrate in vacuo Purify by Column Chromatography dry->purify product 2-(1H-Imidazol-1-yl)ethyl butanoate purify->product

Caption: Experimental workflow for acylation with butanoyl chloride.

Detailed Experimental Protocol (Route 1):
  • Reaction Setup: To a solution of 2-(1H-Imidazol-1-yl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.1 eq).

  • Addition of Acyl Chloride: Cool the mixture to 0°C in an ice bath. Add butanoyl chloride (1.05 eq) dropwise with vigorous stirring over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the final ester.

Route 2: Fischer-Speier Esterification with Butanoic Acid

This is a direct, acid-catalyzed esterification between an alcohol and a carboxylic acid. It is an equilibrium-controlled process, and its success hinges on shifting the equilibrium towards the product side.[6]

Causality Behind Experimental Choices: The Fischer esterification requires a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to protonate the carbonyl oxygen of the butanoic acid.[7] This protonation significantly increases the electrophilicity of the carbonyl carbon, allowing the weakly nucleophilic hydroxyl group of the alcohol to attack.[6][7] The reaction is reversible, with the formation of water as a byproduct. To achieve high yields, water must be removed from the reaction mixture, typically by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or by using a large excess of one of the reactants (usually the alcohol).[6]

G start 2-(1H-Imidazol-1-yl)ethanol + Butanoic Acid solvent Add Toluene Add H₂SO₄ (cat.) start->solvent reaction Heat to Reflux with Dean-Stark Trap solvent->reaction stir Reflux for 8-16 hours (Monitor by TLC/GC) reaction->stir workup Cool to RT Neutralize with NaHCO₃ stir->workup wash Wash with water Wash with brine workup->wash dry Dry over MgSO₄ Filter wash->dry purify Concentrate in vacuo Purify by Vacuum Distillation dry->purify product 2-(1H-Imidazol-1-yl)ethyl butanoate purify->product

Caption: Experimental workflow for Fischer-Speier Esterification.

Detailed Experimental Protocol (Route 2):
  • Reaction Setup: Combine 2-(1H-Imidazol-1-yl)ethanol (1.0 eq), butanoic acid (1.2 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 2 mol%) in toluene in a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing for 8-16 hours or until no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain the pure ester.

Route 3: Coupling Agent-Mediated Esterification

This approach utilizes a coupling agent to activate the carboxylic acid, forming a highly reactive intermediate that readily reacts with the alcohol under mild conditions. Agents like N,N'-dicyclohexylcarbodiimide (DCC), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI), or N,N'-Carbonyldiimidazole (CDI) are commonly used.[8] The CDI method is particularly elegant as its byproducts are imidazole and CO₂, which are easily removed.[9]

Causality Behind Experimental Choices: CDI reacts with butanoic acid to form a highly reactive acylimidazole intermediate.[9] This intermediate is then susceptible to nucleophilic attack by 2-(1H-Imidazol-1-yl)ethanol to form the desired ester. The reaction regenerates one equivalent of imidazole. This method avoids the harsh acidic or basic conditions of the other routes and is often preferred for sensitive substrates. The reaction is typically performed in an anhydrous aprotic solvent like THF or DCM at room temperature.[10]

G start Butanoic Acid + CDI (1.0 eq) solvent Add Anhydrous THF Stir at RT for 1 hr start->solvent reaction Add 2-(1H-Imidazol-1-yl)ethanol (1.0 eq) solvent->reaction stir Stir at RT 12-24 hours (Monitor by TLC) reaction->stir workup Remove solvent in vacuo stir->workup extract Dissolve residue in Ethyl Acetate Wash with water & brine workup->extract dry Dry over Na₂SO₄ Filter extract->dry purify Concentrate in vacuo Purify by Column Chromatography dry->purify product 2-(1H-Imidazol-1-yl)ethyl butanoate purify->product

Caption: Experimental workflow for CDI-mediated esterification.

Detailed Experimental Protocol (Route 3):
  • Activation of Carboxylic Acid: In a dry flask under a nitrogen atmosphere, dissolve N,N'-Carbonyldiimidazole (CDI) (1.0 eq) and butanoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF). Stir the solution at room temperature for 1 hour to form the acylimidazole intermediate.

  • Addition of Alcohol: Add a solution of 2-(1H-Imidazol-1-yl)ethanol (1.0 eq) in anhydrous THF to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, remove the THF under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water to remove the imidazole byproduct, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude product by silica gel column chromatography.

Quantitative and Qualitative Comparison

FeatureRoute 1: Acylation (Butanoyl Chloride)Route 2: Fischer EsterificationRoute 3: Coupling Agent (CDI)
Typical Yield High (>90%)Moderate to High (60-85%)High (>85%)
Reaction Time Fast (2-4 hours)Slow (8-16 hours)Moderate (12-24 hours)
Reagent Cost Medium (Butanoyl Chloride)Low (Butanoic Acid, H₂SO₄)High (CDI)
Reaction Conditions Mild (0°C to RT)Harsh (High Temp, Strong Acid)Mild (RT)
Byproducts Triethylamine HCl (salt)WaterImidazole, CO₂
Handling/Safety Butanoyl chloride is corrosive and moisture-sensitive.Requires handling of concentrated strong acid. High temperatures.CDI is moisture-sensitive.
Scalability Excellent, widely used in industry.Good, but requires equipment for water removal (Dean-Stark).More suited for lab-scale due to reagent cost.

Conclusion and Recommendations

The choice of synthesis route for 2-(1H-Imidazol-1-yl)ethyl butanoate depends critically on the specific requirements of the project, such as scale, budget, and available equipment.

  • For rapid, high-yield, lab-scale synthesis , Route 1 (Acylation with Butanoyl Chloride) is the most effective choice. Its speed and high conversion rates are significant advantages, provided the cost and handling requirements of butanoyl chloride are acceptable.

  • For large-scale, cost-effective production , Route 2 (Fischer Esterification) is highly attractive. The low cost of starting materials makes it economically viable, although it requires longer reaction times and specialized equipment for efficient water removal to achieve satisfactory yields.

  • For syntheses involving sensitive functional groups or when mild conditions are paramount , Route 3 (CDI-Mediated Coupling) is the superior option. It avoids harsh conditions and simplifies purification, making it ideal for complex molecule synthesis, despite the higher reagent costs.

By understanding the distinct advantages and limitations of each pathway, researchers can make an informed decision to optimize the synthesis of 2-(1H-Imidazol-1-yl)ethyl butanoate for their specific research and development needs.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 29). Exploring the Chemical Versatility of 2-(1H-Imidazol-1-yl)ethanol for Diverse Applications. [Link]

  • Ramsden, J. A., et al. (2004, November 20). An Efficient Catalytic Asymmetric Route to 1-Aryl-2-imidazol-1-yl-ethanols. Organic Process Research & Development. [Link]

  • Science.gov. esterification reaction systems: Topics by Science.gov. [Link]

  • Reddy, K. L., et al. (2008, November 17). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc. [Link]

  • Sciforum. A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. [Link]

  • Heller, S. T., & Sarpong, R. (2010, September 21). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters. [Link]

  • ResearchGate. Synthesis of the 2-{[2-(1H-imidazol-1-yl)ethyl]sulfonyl}ethyl benzoate derivatives 10a–l. [Link]

  • Vedantu. Esterification Mechanism and Reaction of Butanoic Acid with Alcohols. [Link]

  • National Center for Biotechnology Information. 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol. [Link]

  • Indian Journal of Chemistry. Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • MDPI. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. [Link]

  • Royal Society of Chemistry. Efficient esterification of n-butanol with acetic acid catalyzed by the Brönsted acidic ionic liquids: influence of acidity. [Link]

  • Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid chlorides react with alcohols to form esters. [Link]

  • ResearchGate. (2013, November 27). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. [Link]

  • Reddit. (2024, March 18). My teacher gave me reactions with esters adding onto diffrent compounds. She showed me no catalyst to make the esters reactive. Can I predict the product without the catalyst.. [Link]

  • National Center for Biotechnology Information. Evaluation of esterification routes for long chain cellulose esters. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

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Validation

comparing the toxicity profile of 2-(1H-Imidazol-1-yl)ethyl butanoate to similar compounds

Title: Comparative Toxicity and Pharmacological Profiling of 2-(1H-Imidazol-1-yl)ethyl butanoate Against Structural Analogues Introduction & Structural Rationale The imidazole pharmacophore is a privileged scaffold in me...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Toxicity and Pharmacological Profiling of 2-(1H-Imidazol-1-yl)ethyl butanoate Against Structural Analogues

Introduction & Structural Rationale

The imidazole pharmacophore is a privileged scaffold in medicinal chemistry, frequently utilized for its ability to form hydrogen bonds and coordinate with metal ions in biological targets 1. Within this class, 2-(1H-Imidazol-1-yl)ethyl butanoate (IEB) (CAS: 95360-46-6) represents a unique imidazole-alkyl ester conjugate. With a molecular weight of 182.22 g/mol and a calculated partition coefficient (log P) of 0.73, IEB is moderately lipophilic, allowing for efficient cellular penetration 1.

When evaluating the toxicity profile of IEB, it is critical to compare it against structurally similar compounds, such as imidazole-alkyl ethers, functionalized carboxylates like 2-(1H-Imidazol-1-yl)ethyl oxolane-2-carboxylate [[2]](), and imidazolium-based ionic liquids. The fundamental differentiator for IEB is its butanoate ester linkage . Unlike stable ether linkages that resist metabolic degradation, the ester moiety in IEB acts as a "soft drug" feature. It is highly susceptible to intracellular carboxylesterases, which rapidly hydrolyze the compound into 2-(1H-imidazol-1-yl)ethanol and endogenous butyric acid, thereby mitigating long-term bioaccumulation but introducing transient enzyme inhibition risks via the liberated imidazole ring 1.

Pathway IEB 2-(1H-Imidazol-1-yl)ethyl butanoate (Intact Ester) Esterase Intracellular Carboxylesterases (Hydrolytic Cleavage) IEB->Esterase Cellular Uptake Metabolite1 2-(1H-Imidazol-1-yl)ethanol (Active Pharmacophore) Esterase->Metabolite1 Metabolite2 Butyric Acid (Endogenous Metabolite) Esterase->Metabolite2 CYP CYP450 / hCA Enzymes (Target Binding) Metabolite1->CYP N3-Heme Coordination Tox Enzyme Inhibition & Cellular Toxicity CYP->Tox Metabolic Disruption

Metabolic degradation pathway of 2-(1H-Imidazol-1-yl)ethyl butanoate leading to cellular toxicity.

Comparative Toxicity Profiles

To objectively assess IEB, we must benchmark its quantitative toxicity metrics against established imidazole derivatives. Imidazole-alkyl ethers exhibit notable cytotoxicity against colon cancer (HT-29) and glioma (C6) cell lines, often triggering G0/G1 cell cycle arrest and apoptosis 3, 4. Conversely, imidazolium ionic liquids (e.g., [OMIM][Br]) demonstrate severe aquatic toxicity driven by long alkyl chains that disrupt cellular membranes and inhibit acetylcholinesterase (AChE) 5. Simple substituted imidazoles, such as 1-ethenyl-1H-imidazole, present moderate acute oral toxicity (~1040 mg/kg bw) but low dermal toxicity .

Table 1: Structural and Physicochemical Comparison

Compound ClassRepresentative LinkagePrimary Toxicity MechanismDegradation / Clearance Pathway
IEB (Target) Ester (Butanoate)Transient CYP450 / hCA InhibitionRapid (Intracellular Esterase Hydrolysis)
Imidazole Ethers EtherDirect Cytotoxicity / ApoptosisSlow (Hepatic Oxidation)
Imidazolium Salts Alkyl (Ionic Liquid)Membrane Disruption / AChE InhibitionHighly Stable (Bioaccumulative)

Table 2: Quantitative Toxicity Metrics of Imidazole Analogues

Compound / ClassTarget / ModelMetricValueRef.
Imidazole-Alkyl EthersHT-29 (Colon Cancer)IC50 (Cytotoxicity)20.88 ± 1.02 μM3
Imidazole-Alkyl EthershCA I (Cytosolic)IC50 (Enzyme Inhibition)4.13 - 15.67 nM[[4]]()
1-Ethenyl-1H-imidazoleWistar Rats (In Vivo)LD50 (Acute Oral)~1040 mg/kg bw
[OMIM][Br]Cyprinus carpio (Aquatic)Immunotoxicity Threshold300 mg/L (7 days)5

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the toxicity of IEB against its analogues, the following standardized workflows must be employed. These protocols are designed with internal controls to eliminate artifactual data caused by solvent toxicity or substrate depletion.

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

Rationale: The MTT assay quantifies mitochondrial reductase activity. Because imidazole derivatives can induce oxidative stress and mitochondrial dysfunction, this assay directly correlates metabolic viability with compound toxicity 4.

  • Compound Solubilization: Dissolve IEB in anhydrous DMSO to yield a 10 mM stock. Causality: DMSO ensures complete solubilization of the lipophilic butanoate chain. The final assay concentration of DMSO must be strictly maintained below 0.1% (v/v) to prevent solvent-induced baseline cytotoxicity.

  • Cell Seeding & Recovery: Seed L929 (healthy murine fibroblasts) and HT-29 (human colon cancer) cells at 1×104 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂. Causality: The L929 line serves as a non-neoplastic control to differentiate between general systemic toxicity and targeted anti-proliferative effects 4. The 24-hour recovery phase establishes a stable metabolic baseline post-trypsinization.

  • Dose-Response Exposure: Treat cells with serial dilutions of IEB (1 μM to 100 μM) for 48 hours.

  • Metabolic Conversion & Lysis: Add 20 μL of MTT reagent (5 mg/mL) per well and incubate for 4 hours. Aspirate the media and add 100 μL DMSO to solubilize the generated formazan crystals. Causality: Viable cells convert the tetrazolium salt into insoluble purple formazan. Complete solubilization is critical to prevent light-scattering artifacts during spectrophotometric quantification.

  • Quantification: Measure absorbance at 570 nm using a microplate reader to calculate IC50 values.

Protocol B: Carbonic Anhydrase (hCA I/II) Off-Target Inhibition Assay

Rationale: The unsubstituted N3 nitrogen of the imidazole ring frequently coordinates with the zinc ion in cytosolic carbonic anhydrases (hCA I and hCA II), leading to off-target systemic toxicity such as pH imbalance 3.

  • Enzyme-Substrate Incubation: Mix purified hCA I or hCA II with 4-nitrophenyl acetate (4-NPA) substrate in HEPES buffer (pH 7.4) alongside varying concentrations of IEB.

  • Kinetic Monitoring: Monitor the esterase activity of hCA by measuring the formation of 4-nitrophenolate at 348 nm continuously over 15 minutes. Causality: 4-NPA is utilized because its hydrolysis yields a chromophore that allows for direct, real-time tracking. Continuous kinetic monitoring is essential to calculate the initial velocity ( V0​ ), ensuring accurate Ki​ determination without interference from substrate depletion [[3]]().

Workflow Step1 Compound Prep (DMSO Stock) Step2 Cell Incubation (L929 / HT-29) Step1->Step2 <0.1% DMSO Step3 MTT Addition (Formazan Gen) Step2->Step3 48h Exposure Step4 Solubilization (Cell Lysis) Step3->Step4 4h Incubation Step5 Absorbance (570 nm) Step4->Step5 Spectrophotometry

High-throughput in vitro cytotoxicity screening workflow for imidazole-alkyl ester derivatives.

Conclusion & Ecotoxicological Implications

The toxicity profile of 2-(1H-Imidazol-1-yl)ethyl butanoate is fundamentally dictated by its ester linkage. While structurally related imidazole-alkyl ethers exhibit prolonged cytotoxicity 3 and imidazolium ionic liquids pose severe bioaccumulative threats to aquatic ecosystems 5, IEB is rapidly hydrolyzed. This metabolic lability reduces its long-term systemic and environmental toxicity footprint, though researchers must account for transient off-target interactions (such as CYP450 and hCA inhibition) mediated by the liberated 2-(1H-imidazol-1-yl)ethanol fragment 1, 4.

References

  • Title: Buy 2-(1H-Imidazol-1-yl)ethyl butanoate | 95360-46-6 - Smolecule | Source: smolecule.com | URL: 1

  • Title: Buy 2-(1H-Imidazol-1-yl)ethyl oxolane-2-carboxylate (EVT-14366124) | Source: evitachem.com | URL: 2

  • Title: Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies | Source: acs.org | URL: 3

  • Title: Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I-II Inhibition Properties, and In Silico Studies - PubMed | Source: nih.gov | URL: 4

  • Title: Ionic Liquids Toxicity—Benefits and Threats | Source: mdpi.com | URL: 5

  • Title: 1H-Imidazole, 1-ethenyl- - Evaluation statement - 14 January 2022 | Source: industrialchemicals.gov.au | URL: Link

Sources

Safety & Regulatory Compliance

Safety

2-(1H-Imidazol-1-yl)ethyl butanoate proper disposal procedures

Comprehensive Safety and Disposal Protocol for 2-(1H-Imidazol-1-yl)ethyl butanoate As drug development professionals and synthetic chemists increasingly utilize functionalized heterocycles, understanding the precise logi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 2-(1H-Imidazol-1-yl)ethyl butanoate

As drug development professionals and synthetic chemists increasingly utilize functionalized heterocycles, understanding the precise logistical and safety requirements for chemical disposal is paramount. 2-(1H-Imidazol-1-yl)ethyl butanoate is a versatile imidazole-alkyl ester conjugate. However, its unique physicochemical properties—specifically the basicity of the imidazole ring and the hydrolytic susceptibility of the butanoate ester—demand a rigorous, scientifically grounded disposal strategy to prevent environmental contamination and laboratory hazards.

This guide provides step-by-step, self-validating operational protocols for the safe handling, segregation, and ultimate disposal of 2-(1H-Imidazol-1-yl)ethyl butanoate waste.

Physicochemical Profile & Risk Assessment

To design an effective disposal protocol, we must first understand the molecular behavior of the compound. 2-(1H-Imidazol-1-yl)ethyl butanoate possesses an amphiphilic nature, allowing it to partition into both aqueous and organic layers[1]. The N3 nitrogen on the imidazole ring is basic and can form stable crystalline salts when exposed to strong acids[2]. Furthermore, the ester linkage is vulnerable to hydrolysis under extreme pH conditions, which can release butyric acid—a compound notorious for its severe, lingering odor and potential to cause secondary respiratory irritation.

Table 1: Quantitative Data & Operational Implications

PropertyValueOperational Implication for Disposal
Molecular Weight 182.22 g/mol [1]Determines stoichiometric calculations for neutralization protocols.
Log P (Partition Coefficient) 0.73[1]Amphiphilic; requires careful phase separation during liquid-liquid extraction waste segregation.
Topological Polar Surface Area 70.14 Ų[1]High hydrogen bonding capability; affects solvent compatibility and matrix diffusion[1].
Imidazole Ring Basicity Mildly Alkaline[3]Can react exothermically with acidic waste streams; requires pH monitoring before sealing containers.
Ester Linkage HydrolyzableSusceptible to degradation into butyric acid under extreme pH; mandates pH-neutral storage.

Operational Handling & Segregation Workflow

The primary objective in managing imidazole ester waste is preventing unintended cross-reactivity and ensuring complete combustion during final destruction. Because imidazole derivatives can act as environmental disruptors and potential insect growth regulators[2], they must never be disposed of via aqueous drain systems.

Below is the logical workflow for segregating and processing this waste.

DisposalWorkflow Start Waste Generation: 2-(1H-Imidazol-1-yl)ethyl butanoate Segregation Phase Segregation (Aqueous vs. Organic) Start->Segregation Organic Halogen-Free Organic Waste (Primary Route) Segregation->Organic Intact Ester Aqueous Aqueous Waste (Hydrolyzed Ester/Salts) Segregation->Aqueous Aqueous Extracts Combustible Mix with Combustible Solvent (e.g., Ethanol/Acetone) Organic->Combustible Neutralization pH Adjustment (Target pH 6-8) Aqueous->Neutralization Incineration Licensed EPA-Compliant Incineration Neutralization->Incineration Combustible->Incineration

Workflow for the segregation, neutralization, and disposal of imidazole ester waste.

Step-by-Step Chemical Disposal Protocol

This protocol ensures that every action is self-validating, mitigating the risk of hazardous chemical reactions within waste carboys.

Phase A: Waste Segregation & Characterization

Causality: Segregating organic from aqueous waste prevents the ester linkage from undergoing base- or acid-catalyzed hydrolysis over time, which would otherwise generate foul-smelling butyric acid and alter the pressure dynamics inside the waste container.

  • Identify the Matrix: Determine if the 2-(1H-Imidazol-1-yl)ethyl butanoate is dissolved in an organic solvent (e.g., acetonitrile, dichloromethane) or an aqueous buffer.

  • Separate Streams: Route organic solutions to the "Halogenated" or "Non-Halogenated" organic waste carboys accordingly. Route aqueous solutions to a dedicated "Aqueous Basic/Organic Contaminated" carboy.

Phase B: Neutralization of Aqueous Streams

Causality: The pyridine-like nitrogen on the imidazole ring acts as a base[2]. If mixed with highly acidic waste, it can form stable imidazolium salts exothermically.

  • Sample Testing: Extract a 5 mL aliquot of the aqueous waste stream.

  • pH Adjustment: Slowly add 1M HCl or 1M NaOH dropwise while stirring until the pH stabilizes between 6.0 and 8.0.

  • Validation: Verify the pH using universal indicator strips. Self-Validation: If the pH strip reads between 6 and 8, the solution is thermally stable for bulk consolidation.

  • Bulk Consolidation: Scale the neutralization for the bulk waste carboy, leaving at least 20% headspace to account for any minor off-gassing.

Phase C: Solvent Blending for Organic Waste

Causality: Ultimate disposal of imidazole compounds requires high-temperature incineration[3]. Mixing the compound with a high-BTU (British Thermal Unit) combustible solvent ensures complete oxidation of the nitrogen atoms, preventing the release of toxic nitrogen oxides (NOx) into the atmosphere.

  • Solvent Mixing: Ensure the organic waste containing the imidazole ester is mixed with a combustible solvent such as ethanol, methanol, or acetone[3].

  • Avoid Oxidizers: Strictly prohibit the introduction of strong oxidizing agents (e.g., nitric acid, peroxides) into this waste stream, as imidazoles can react violently with oxidizers.

Phase D: Packaging, Labeling, and EPA Compliance
  • Container Selection: Use UN-approved, high-density polyethylene (HDPE) or glass containers. Do not use metal containers, as trace water can lead to basic corrosion over time.

  • Labeling: Affix a hazardous waste label detailing the exact composition: "Hazardous Waste - Flammable Liquid (Contains Combustible Solvent and Imidazole Derivatives)."

  • Transfer: Transfer the sealed containers to a licensed professional waste disposal service for EPA-compliant incineration[3].

Spill Response & Decontamination Protocol

In the event of an accidental spill of 2-(1H-Imidazol-1-yl)ethyl butanoate, immediate action is required to prevent aerosolization and surface absorption.

  • Ventilation & PPE: Ensure the fume hood or room ventilation is operating at maximum capacity. Don nitrile gloves, safety goggles, and a lab coat.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or specialized chemical spill pads). Do not use sawdust, as the basicity of the imidazole combined with potential trace oxidizers can create a fire hazard.

  • Neutralization (If Hydrolyzed): If the spill emits a rancid, vomit-like odor (indicating ester hydrolysis and butyric acid presence), lightly mist the area with a weak sodium bicarbonate solution (5% w/v) to neutralize the acid before absorption.

  • Collection: Sweep the saturated absorbent into a heavy-duty, sealable polyethylene bag.

  • Surface Decontamination: Wash the spill surface with a mixture of water and a mild detergent, followed by an ethanol wipe down to remove any residual lipophilic ester. Dispose of all wipes in the solid hazardous waste bin.

References

  • IMIDAZOLE - Ataman Kimya.[Link]

  • Biological and Environmental Aspects of Imidazole Derivatives as Potential Insect Growth Regulators in Pest Management - MDPI (Agriculture 2025, 15(24), 2564).[Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(1H-Imidazol-1-yl)ethyl butanoate

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 2-(1H-Imidazol-1-yl)ethyl butanoate dema...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 2-(1H-Imidazol-1-yl)ethyl butanoate demands a proactive and informed approach to personal protection. This guide provides essential, in-depth guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for this compound, ensuring both personal safety and the integrity of your research.

Hazard Assessment: A Synthesis of Component Risks

The potential hazards of 2-(1H-Imidazol-1-yl)ethyl butanoate can be inferred from the known risks associated with imidazole and ethyl butanoate. Imidazole is recognized as a corrosive and toxic compound, while ethyl butanoate is a flammable liquid with irritant properties.[1][2][3][4][5][6][7] Therefore, it is imperative to handle 2-(1H-Imidazol-1-yl)ethyl butanoate with a high degree of caution, assuming it exhibits a combination of these hazardous characteristics.

Hazard Category Potential Risk Associated with 2-(1H-Imidazol-1-yl)ethyl butanoate Inferred From
Skin Contact Corrosive; capable of causing severe skin burns and irritation.[1][2][3]Imidazole, Ethyl Butanoate
Eye Contact Causes severe eye damage and serious irritation.[1][2][3]Imidazole, Ethyl Butanoate
Inhalation May cause respiratory irritation.[2] Harmful if dust or aerosols are inhaled.[3]Ethyl Butanoate, Imidazole
Ingestion Harmful if swallowed.[1][3]Imidazole
Reproductive Toxicity May pose a risk of harm to the unborn child.[1][5][7][8]Imidazole
Flammability Assumed to be a flammable liquid and vapor.[2][4]Ethyl Butanoate
Reactivity Incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][3][4][6]Imidazole, Ethyl Butanoate

Core Personal Protective Equipment (PPE) Protocol

Based on the comprehensive hazard assessment, the following multi-layered PPE protocol is required for all procedures involving 2-(1H-Imidazol-1-yl)ethyl butanoate.

Engineering Controls: The First Line of Defense

All handling of 2-(1H-Imidazol-1-yl)ethyl butanoate, including weighing, mixing, and transferring, must be conducted within a certified chemical fume hood.[3] This engineering control is critical for minimizing the inhalation of vapors, aerosols, or dusts and provides a contained workspace in the event of a spill. The fume hood also offers protection against potential splashes and fires.

Step-by-Step PPE Selection and Rationale

  • Hand Protection: Due to the corrosive nature of the imidazole moiety and the irritant properties of the ester, robust hand protection is non-negotiable.

    • Glove Type: Butyl rubber or neoprene gloves are recommended. Butyl rubber offers excellent resistance to esters and ketones, while neoprene provides broad protection against acids and caustics.[9][10][11][12] Nitrile gloves may be suitable for incidental contact but should be double-gloved and changed immediately upon contamination.[1]

    • Procedure: Always inspect gloves for pinholes or tears before use.[1] For extended procedures or when handling larger quantities, consider wearing two pairs of gloves (double-gloving).

  • Body Protection: A multi-layered approach is necessary to protect the skin from potential splashes and contamination.

    • Primary Layer: A long-sleeved, buttoned laboratory coat is mandatory.[1]

    • Secondary Layer: When there is a significant splash hazard, a chemically resistant apron made of PVC or a similar material should be worn over the lab coat.[9][10]

    • Attire: Full-length pants and closed-toe shoes are required to ensure no skin is exposed.[1]

  • Eye and Face Protection: Given the severe eye damage potential from the imidazole component, comprehensive eye and face protection is crucial.

    • Primary Protection: Indirectly-vented chemical splash goggles that conform to ANSI Z87.1 standards are required.[1][11]

    • Secondary Protection: A full-face shield must be worn over the goggles, especially when handling larger volumes or during procedures with a high risk of splashing.[9][11]

  • Respiratory Protection: While engineering controls are the primary method for mitigating inhalation risks, respiratory protection may be necessary in certain situations.

    • When Required: If there is a potential for generating aerosols or if working outside of a fume hood is unavoidable (e.g., during a large spill), a NIOSH-approved respirator with organic vapor cartridges is necessary.[1][8][12]

    • Program Enrollment: The use of a respirator requires enrollment in a respiratory protection program, including fit testing and training.[9]

Operational Plan: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) D1 1. Lab Coat & Apron D2 2. Respirator (if needed) D1->D2 D3 3. Goggles & Face Shield D2->D3 D4 4. Gloves (over cuffs) D3->D4 F1 1. Remove Gloves D4->F1 Enter Work Area F2 2. Remove Apron F1->F2 F3 3. Remove Goggles & Face Shield F2->F3 F4 4. Remove Lab Coat F3->F4 F5 5. Remove Respirator (if used) F4->F5 F5->D1 Hand Washing

Caption: Workflow for donning and doffing PPE.

Step-by-Step Donning Procedure:

  • Put on your lab coat and a chemically resistant apron.

  • If required, don your respirator and perform a seal check.[10]

  • Put on chemical splash goggles, followed by a face shield.[10]

  • Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Step-by-Step Doffing Procedure:

  • Remove gloves using a technique that avoids touching the outer surface with bare skin.[1]

  • Remove the apron.

  • Remove the face shield and goggles from the back.

  • Remove the lab coat by rolling it inside out to contain any contamination.

  • If a respirator was used, remove it last.

  • Wash hands thoroughly with soap and water.[1][13]

Disposal Plan: Managing Contaminated Materials

Proper disposal of contaminated materials is essential to protect personnel and the environment.

  • Contaminated PPE: All disposable PPE, including gloves and aprons, that has come into contact with 2-(1H-Imidazol-1-yl)ethyl butanoate must be considered hazardous waste.[1] Place these items in a designated, labeled hazardous waste container.[14]

  • Chemical Waste: Unused or waste 2-(1H-Imidazol-1-yl)ethyl butanoate and any solutions containing it must be collected in a sealed, airtight, and compatible waste container.[1] This container should be clearly labeled with a hazardous waste label and stored in a designated area away from incompatible materials.[1][14]

  • Spill Cleanup: Materials used to clean up spills, such as absorbent pads, must be treated as hazardous waste and disposed of accordingly.[5] These materials should be double-bagged and labeled with the contents.[5]

  • Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal.[1][5] Do not pour any chemical waste down the drain.[5][8][14]

Emergency First Aid Procedures

In the event of an exposure, immediate action is critical.

  • Skin Exposure: Immediately use a safety shower for at least 15 minutes, removing contaminated clothing while under the shower.[1][3] Seek immediate medical attention.

  • Eye Exposure: Use an eyewash station for a minimum of 15 minutes, holding the eyelids open.[1][3] Immediate medical attention is required.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[3] Seek medical help.

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.

By adhering to these rigorous safety protocols, you can confidently and responsibly handle 2-(1H-Imidazol-1-yl)ethyl butanoate, ensuring a safe laboratory environment for yourself and your colleagues.

References

  • Standard Operating Procedure for Imidazole. University of Washington. [Link]

  • Ethyl Butanoate - Safety Data Sheet. Agilent Technologies, Inc. [Link]

  • Safety Data Sheet: Imidazole. Carl ROTH. [Link]

  • Personal Protective Equipment for Chemical Exposures. University of Nebraska-Lincoln Environmental Health and Safety. [Link]

  • Your Guide to Personal Protective Equipment for Chemicals. NextSDS. [Link]

  • Chemical Product and Company Identification MSDS Name: Imidazole. West Liberty University. [Link]

  • Understanding Solvents and PPE for Chemical Safety. MCR Safety. [Link]

  • Essential PPE for Protection Against Liquid Chemicals. WorkSafe GEAR Australia. [Link]

  • Flavouring group evaluation 419 (FGE.419): 2‐methyl‐1‐(2‐(5‐(p‐tolyl)‐1H‐imidazol‐2‐yl)piperidin‐1‐yl)butan‐1‐one. EFSA Journal. [Link]

  • Hazardous Substance Fact Sheet: Ethyl Butyrate. New Jersey Department of Health. [Link]

  • Safety Data Sheet IMIDAZOLE. ChemSupply Australia. [Link]

  • How to Choose PPE for Chemical Work. Allan Chemical Corporation. [Link]

  • SAFE AND EFFICIENT HANDLING OF HIGH POTENT DRUG PRODUCTS. Aenova Group. [Link]

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